5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWCKQHBCUTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Cornerstone for Kinase Inhibitor Drug Discovery
This guide provides a comprehensive technical overview of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a pivotal heterocyclic intermediate in the development of targeted therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into its synthesis, chemical properties, and profound applications in medicinal chemistry, with a particular focus on its role as a scaffold for potent kinase inhibitors.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, structurally mimicking the purine ring of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural similarity allows derivatives of this scaffold to act as competitive inhibitors of ATP-binding sites in a variety of enzymes, most notably protein kinases.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3]
This compound serves as a crucial building block for the synthesis of a multitude of kinase inhibitors. The iodine atom at the 5-position provides a reactive handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₅IN₄ | [5] |
| Molecular Weight | 260.04 g/mol | [5] |
| CAS Number | 163622-50-2 | [5] |
| Appearance | White to brown powder or crystals | [6] |
| Purity (Typical) | >95.0% (HPLC) | [7] |
Characterization Data:
While comprehensive spectral data for the parent compound is dispersed across various sources describing its use in further synthesis, the following represents typical characterization expectations:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the pyrrole and pyrimidine protons, as well as the amine protons.
-
¹³C NMR (DMSO-d₆): Resonances for the six carbon atoms of the bicyclic system.
-
Mass Spectrometry (HRMS): The calculated exact mass is 259.95589 Da.[5] Experimental values should be in close agreement.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine and pyrrole, C=N and C=C stretching of the aromatic rings.
Synthesis of this compound: A Detailed Protocol
The most common and direct method for the synthesis of this compound is the electrophilic iodination of the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-amine (also known as 7-deazaadenine).
Reaction Scheme
Caption: Electrophilic iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step-by-Step Experimental Protocol
This protocol is a synthesized methodology based on literature precedents.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent).
-
Solvent Addition: Add a suitable dry solvent such as N,N-Dimethylformamide (DMF) or chloroform (CHCl₃) to dissolve or suspend the starting material.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux for a period of 2 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent, to afford this compound as a solid.
Mechanism of Action: A Scaffold for ATP-Competitive Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold of this compound and its derivatives is key to their biological activity. As an isostere of adenine, it can bind to the ATP-binding pocket of kinases. The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase, a conserved structural motif that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 163622-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 1G | Labscoop [labscoop.com]
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine structure and properties
An In-Depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Cornerstone Intermediate in Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with key biological targets. The 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, is a premier example of such a framework.[1][2] By replacing the nitrogen atom at position 7 of a native purine with a carbon atom, this scaffold retains the essential hydrogen bonding characteristics required for interacting with numerous enzyme active sites while offering unique advantages.[3] This structural modification enhances the electron density of the five-membered ring and provides a new vector for chemical modification, allowing for the fine-tuning of physiochemical properties and the exploration of novel structure-activity relationships (SAR).
Within this important class of compounds, This compound stands out as a particularly strategic and versatile building block. Its true value lies in the iodine atom at the C5 position. This halogen serves not merely as a substituent but as a highly functional "chemical handle," enabling a vast array of palladium-catalyzed cross-coupling reactions. This capability allows for the direct and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, making it an indispensable intermediate in the synthesis of targeted therapies, most notably ATP-competitive kinase inhibitors.[4][5]
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core molecular profile, detail a robust synthetic protocol, and explore its pivotal role in the construction of complex, biologically active molecules.
Section 1: Core Molecular Profile
A thorough understanding of a starting material's fundamental properties is critical for its effective use in complex synthetic campaigns. This section outlines the essential structural and physicochemical data for this compound.
Structure and Nomenclature
The compound consists of a fused pyrimidine and pyrrole ring system, forming the 7-deazapurine core. It features an amine group at the C4 position and an iodine atom at the C5 position.
-
IUPAC Name: this compound[6]
-
Molecular Formula: C₆H₅IN₄[6]
-
Synonyms: 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, 4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine[7]
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes key quantitative data for the compound. Sourcing high-purity material (>95%) is essential for achieving predictable outcomes in subsequent reactions, particularly in sensitive palladium-catalyzed couplings where catalyst poisoning can be a concern.
| Property | Value | Source |
| Molecular Weight | 260.04 g/mol | [6] |
| Appearance | White to Brown crystalline powder | [4][7] |
| Purity (Typical) | >95.0% (HPLC) | [4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); moderate solubility in chlorinated solvents (e.g., DCM). | Inferred from reaction conditions[8] |
Spectral Data Analysis
Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton at C2 of the pyrimidine ring should appear as a sharp singlet in the downfield aromatic region (~8.0-8.2 ppm). The proton at C6 on the pyrrole ring will also be a singlet, typically found further upfield (~7.0-7.5 ppm). The pyrrole N-H proton will present as a broad singlet at a high chemical shift (>11.0 ppm), and the C4-amine protons will appear as a broad singlet (~6.5-7.0 ppm).
-
¹³C NMR: The carbon spectrum provides confirmation of the core structure. Based on data from closely related analogs, the C-I bond at C5 results in a significant upfield shift for that carbon, expected to be in the 50-55 ppm range.[9] Other key signals include the quaternary carbons C4a and C7a (~103 ppm and ~151 ppm, respectively), the amine-bearing C4 (~157 ppm), and the pyrimidine carbons C2 and C6 (~152 ppm and ~127 ppm, respectively).[9]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 261.0.
Section 2: Synthesis and Safe Handling
The reliable and scalable synthesis of this key intermediate is paramount for its application in drug discovery programs. The most common and efficient method involves the direct electrophilic iodination of the 7-deazapurine core.
Principle of Synthesis: Electrophilic Iodination
The synthesis leverages the inherent nucleophilicity of the pyrrolo[2,3-d]pyrimidine scaffold. The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C5 position is the most activated site for this reaction. N-Iodosuccinimide (NIS) serves as a mild and effective source of an electrophilic iodine species (I⁺), enabling clean and high-yielding iodination without requiring harsh conditions.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and represents a self-validating system with clear checkpoints.[8]
-
Reagents and Setup:
-
7H-Pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (MeOH) and Dichloromethane (DCM) for chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen) is recommended
-
-
Reaction Procedure:
-
To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 539 mg, 4.02 mmol) in chloroform (20 mL) in a round-bottom flask, add N-iodosuccinimide (1.08 g, 4.82 mmol) in one portion.
-
Causality: Using a slight excess (1.2 eq) of NIS ensures complete consumption of the starting material. Chloroform is a suitable solvent that allows for heating to reflux to drive the reaction to completion.
-
Heat the resulting mixture to reflux (approx. 61°C) and maintain for 2 hours.
-
-
In-Process Control (IPC):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM. The product spot will be less polar than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Trustworthiness: TLC is a rapid and effective method to ensure the reaction has gone to completion, preventing unnecessary heating that could lead to side products and ensuring a defined endpoint before proceeding to workup.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to yield a solid residue.
-
Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0% to 10% Methanol in Dichloromethane.
-
Causality: Chromatography is essential to remove the succinimide byproduct and any unreacted NIS, yielding the final product with high purity required for subsequent sensitive coupling reactions.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a yellow solid (typical yield: ~90%).
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry as described in Section 1.
-
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]
-
Recommended PPE: Always wear a lab coat, nitrile gloves, and safety glasses. Handle the solid material in a chemical fume hood to avoid inhalation of dust.
Section 3: Pivotal Role in Medicinal Chemistry
The utility of this compound extends far beyond its core structure. The iodine atom is the key to its versatility, enabling its use as a foundational building block for constructing highly complex and potent kinase inhibitors.
The Iodine Atom: A Handle for Cross-Coupling Chemistry
The carbon-iodine bond at the C5 position is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of various substituents, which is a cornerstone of modern SAR studies.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[10][11]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many inhibitor designs.[5]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.
This reactivity profile allows chemists to rapidly generate libraries of analogs, systematically probing the steric and electronic requirements of a target enzyme's active site.
Caption: Versatility of the core scaffold in synthesizing diverse kinase inhibitors.
Case Study: Synthesis of a Tofacitinib Precursor Analog
The pyrrolo[2,3-d]pyrimidine core is central to the structure of Tofacitinib, a potent Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[12][13] While the commercial synthesis of Tofacitinib itself often starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the principles of building complexity on this scaffold are well-illustrated by considering a representative Suzuki coupling reaction starting from the iodo-analog.
Protocol: Representative Suzuki Coupling
-
Reagents and Setup:
-
Reaction Procedure:
-
To a degassed solution of DME and water, add the 5-iodo starting material, the arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Causality: Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions like protodeboronation of the boronic acid. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Heat the mixture under an inert atmosphere (e.g., 80°C) for 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Trustworthiness: The use of a well-defined, air-stable palladium pre-catalyst like Pd(dppf)Cl₂ ensures reproducibility and high yields, forming a self-validating system for aryl-aryl bond formation.
-
-
Workup and Purification:
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analog.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its 7-deazapurine core provides a biologically relevant scaffold that effectively mimics the purine hinge-binding motif of ATP, while its strategically placed iodine atom unlocks a vast chemical space through robust and versatile cross-coupling chemistry. For scientists and researchers dedicated to the development of targeted therapies, particularly kinase inhibitors, a mastery of the properties and reactivity of this compound is essential. It represents a foundational piece in the complex puzzle of designing next-generation medicines.
References
- 1. 862729-13-3|5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. ijsred.com [ijsred.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1G | Labscoop [labscoop.com]
- 5. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 163622-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 5-iodo-7-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine | 862729-13-3 [chemicalbook.com]
- 9. (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Biological Activity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5-Iodotubercidin)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Multi-Modal Kinase Inhibitor with Genotoxic Potential
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, more commonly known as 5-Iodotubercidin (Itu), is a synthetic purine derivative and nucleoside analog of adenosine.[1][2] Initially recognized for its potent inhibition of adenosine kinase, subsequent research has unveiled a far more complex and compelling biological profile.[3][4][5] This molecule acts as a broad-spectrum inhibitor of various protein kinases and, significantly, as a genotoxic agent that activates robust DNA damage response pathways.[1][2][6][7] Its ability to induce cell cycle arrest and apoptosis in cancer cells has positioned it as a compound of significant interest for chemotherapeutic development.[1][8] This guide provides a comprehensive technical overview of its mechanisms of action, biological effects, and the experimental methodologies used to characterize its activity, offering field-proven insights for professionals in drug discovery and oncology research.
Core Mechanisms of Action: A Dual Threat to Cancer Proliferation
The efficacy of 5-Iodotubercidin stems from two primary, interconnected mechanisms: potent, broad-spectrum kinase inhibition and the induction of genotoxic stress.
1. Pan-Kinase Inhibition: An ATP-Competitive Mechanism
5-Iodotubercidin functions as a general protein kinase inhibitor, competing with ATP for the enzyme's binding site.[6] This broad activity profile allows it to modulate multiple signaling pathways simultaneously. Its most prominent target is Adenosine Kinase (ADK) , which it inhibits with high potency.[3][4] However, its inhibitory action extends to a wide array of other crucial cellular kinases.
-
Serine/Threonine and Tyrosine Kinase Inhibition : Studies have demonstrated that 5-Iodotubercidin effectively inhibits a range of Ser/Thr-specific protein kinases as well as the tyrosine kinase activity of the insulin receptor.[6] This includes key regulators of cell growth, metabolism, and survival. Kinetic analyses confirm its role as a competitive inhibitor concerning ATP.[6]
-
Metabolic Kinase Modulation : Beyond ADK, it targets enzymes critical to cellular metabolism. In hepatocytes, it inactivates phosphorylase kinase and various glycogen synthase kinases, leading to a profound stimulation of glycogen synthesis.[4][6]
2. Genotoxicity: Inducing a Potent DNA Damage Response
A pivotal aspect of 5-Iodotubercidin's anti-cancer activity is its function as a genotoxic drug.[1][5][7] As a nucleoside analog, its metabolite is likely incorporated directly into DNA during replication.[1][2][7][8] This event triggers significant DNA damage, primarily in the form of DNA breaks, initiating a powerful cellular alarm system.
-
Activation of the ATM-p53 Pathway : The induced DNA damage serves as a potent trigger for the Ataxia-Telangiectasia Mutated (ATM) signaling cascade.[1][5][8] This leads to the activation and upregulation of the tumor suppressor protein p53, a central regulator of the cellular response to genomic stress.[1][2][7]
-
Molecular Signatures of DNA Damage : The genotoxic effect of 5-Iodotubercidin is experimentally verified by the appearance of key DNA damage markers, including the phosphorylation of histone H2AX (forming γH2AX) and the formation of nuclear foci containing TopBP1.[1][2][7][8] These events are hallmarks of an active DNA damage response and are accompanied by the activation of downstream checkpoint kinases like Chk2.[1][2][7]
Key Signaling Pathways and Cellular Outcomes
The dual mechanisms of 5-Iodotubercidin converge on critical signaling pathways, leading to potent anti-tumor effects.
The ATM-p53 Signaling Axis: A Central Driver of Anti-Cancer Activity
The activation of the ATM-p53 pathway is a cornerstone of 5-Iodotubercidin's therapeutic potential. Upon sensing DNA breaks induced by the compound, ATM phosphorylates and activates p53, unleashing its potent tumor-suppressive functions.
Caption: Activation of the ATM-p53 pathway by 5-Iodotubercidin.
This signaling cascade results in two critical outcomes for cancer cells:
-
p53-Dependent G2 Cell Cycle Arrest : Activated p53 halts the cell cycle at the G2 checkpoint, preventing cells with damaged DNA from entering mitosis.[1][2] This provides a window for DNA repair, but in the face of overwhelming damage, it often precedes programmed cell death.
-
p53-Dependent and -Independent Apoptosis : 5-Iodotubercidin is a potent inducer of apoptosis.[1][8] The p53 pathway plays a major role in this process; cells lacking functional p53 show increased resistance to the drug's cytotoxic effects.[1] However, at higher concentrations, it can also trigger cell death through p53-independent mechanisms, adding to its therapeutic utility.[1][2][7]
Interference with NF-κB Signaling and Induction of Necroptosis
Recent studies have revealed another layer of complexity in 5-Iodotubercidin's activity. It has been shown to interfere with NF-κB signaling, a key pro-survival pathway often hijacked by cancer cells.[9] By suppressing IKK signaling, 5-Iodotubercidin sensitizes cells to an alternative form of programmed cell death known as necroptosis, which is dependent on the kinase RIPK1.[9][10] This is particularly evident in cells deficient in the kinase MK2, suggesting a potential role in specific genetic contexts or combination therapies.[9]
Quantitative Data Summary: Potency and Efficacy
The biological activity of 5-Iodotubercidin has been quantified across various assays, demonstrating its potency as both a kinase inhibitor and a cytotoxic agent.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Adenosine Kinase | 26 nM | [3][4][5] |
| IC₅₀ | Casein Kinase 1 (CK1) | 0.4 µM | [4] |
| IC₅₀ | Insulin Receptor Tyrosine Kinase | 3.5 µM | [4] |
| IC₅₀ | Phosphorylase Kinase | 5-10 µM | [4] |
| IC₅₀ | Protein Kinase A (PKA) | 5-10 µM | [4] |
| IC₅₀ | Casein Kinase 2 (CK2) | 10.9 µM | [4] |
| IC₅₀ | Protein Kinase C (PKC) | 27.7 µM | [4] |
| EC₅₀ (Cytotoxicity) | HCT116 (p53+/+) Colon Cancer Cells | 1.88 µM | [1] |
| EC₅₀ (Cytotoxicity) | HCT116 (p53-/-) Colon Cancer Cells | 7.8 µM | [1] |
Experimental Protocols and Methodologies
The characterization of 5-Iodotubercidin relies on a suite of established molecular and cellular biology techniques. The following protocols represent standard methodologies for assessing its biological activity.
Protocol 1: Cell Viability and Cytotoxicity Assessment (CCK-8/WST-1 Assay)
This protocol is designed to quantify the dose-dependent cytotoxic effects of 5-Iodotubercidin on cancer cell lines.
Causality : The WST-1 and CCK-8 reagents contain a tetrazolium salt that is reduced by mitochondrial dehydrogenases in viable, metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after drug treatment.
Step-by-Step Methodology :
-
Cell Seeding : Plate cancer cells (e.g., HCT116, INS-1, MIN-6) in 96-well plates at a density of 1 x 10⁴ cells per well and culture overnight to allow for adherence.[7][8]
-
Compound Treatment : Prepare serial dilutions of 5-Iodotubercidin in appropriate cell culture medium. Replace the existing medium with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition : Add 10 µL of WST-1 or CCK-8 reagent to each well.[7]
-
Final Incubation : Incubate the plates for an additional 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance of each well at 440-450 nm using a microplate reader.[7]
-
Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the drug concentration and use a non-linear regression model to calculate the EC₅₀ value.
Protocol 2: Analysis of DNA Damage and p53 Activation (Western Blotting)
This protocol validates the activation of the ATM-p53 pathway by detecting key protein markers.
Causality : Western blotting uses specific antibodies to detect the presence and relative abundance of target proteins. An increase in the phosphorylated forms of ATM (p-ATM) and H2AX (γ-H2AX), along with total p53 levels, provides direct evidence of an active DNA damage response pathway.
Step-by-Step Methodology :
-
Treatment and Lysis : Culture cells to ~80% confluency in 6-well plates. Treat with 5-Iodotubercidin (e.g., 5 µM) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p-ATM, anti-γ-H2AX, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin serves as a loading control to ensure that observed changes are not due to unequal protein amounts.
Protocol 3: In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This workflow assesses the therapeutic potential of 5-Iodotubercidin in a living organism.
Causality : This model tests whether the in vitro cytotoxicity of the compound translates to anti-tumor activity in a complex biological system. Measuring tumor volume and body weight over time provides critical data on efficacy and toxicity.
Caption: Experimental workflow for in vivo antitumor activity assessment.
Conclusion and Future Directions
This compound is a compelling multi-modal agent with significant potential in oncology. Its dual action as a broad-spectrum kinase inhibitor and a potent activator of the p53-mediated DNA damage response provides a powerful, multi-pronged attack on cancer cell proliferation and survival. In vivo studies have confirmed its ability to induce tumor regression, validating its therapeutic promise.[1][3][8]
Future research should focus on several key areas:
-
Combination Therapies : Investigating its synergistic potential with other chemotherapeutics, particularly PARP inhibitors or agents that target other nodes in the DNA damage response pathway.
-
Biomarker Discovery : Identifying predictive biomarkers (beyond p53 status) that could help select patient populations most likely to respond to treatment.
-
Pharmacokinetic/Pharmacodynamic Optimization : Developing analogs or formulations to improve the therapeutic index, mitigating side effects such as weight loss observed at higher doses.[3]
-
Exploring p53-Independent Mechanisms : Further elucidating the p53-independent cell death pathways it activates, including its role in necroptosis, could broaden its clinical applicability.[9]
References
- 1. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. 5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Core: A Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Inhibitor Discovery
This guide provides an in-depth technical overview of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a pivotal heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, chemical attributes, and its critical role as a scaffold in the design of targeted kinase inhibitors. We will explore the causality behind its synthetic pathways and its strategic application in developing next-generation therapeutics.
Introduction: The 7-Deazapurine Scaffold's Rise to Prominence
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases.[1] This mimicry is central to their therapeutic potential. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.
This compound (CAS No. 163622-50-2) has emerged as a particularly valuable building block in this context. The iodine atom at the 5-position provides a reactive handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This guide will delve into the practical aspects of working with this key intermediate, from its synthesis to its application in the development of targeted therapies.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 163622-50-2 | [2] |
| Molecular Formula | C₆H₅IN₄ | [2] |
| Molecular Weight | 260.04 g/mol | [2] |
| Appearance | White to brown powder or crystals | |
| Purity | >95.0% (HPLC) |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a critical first step for its use in drug discovery programs. The following protocol outlines a common and reliable method for its preparation.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: In a sealed pressure vessel, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a saturated solution of ammonia in methanol.
-
Reaction Conditions: Heat the mixture to 150 °C and maintain this temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude 7H-pyrrolo[2,3-d]pyrimidin-4-amine can be purified by recrystallization or column chromatography.
Step 2: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Reaction Setup: Dissolve the purified 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel to yield a white to off-white solid.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The iodo group at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This chemical tractability is a key reason for its widespread use in drug discovery.
Targeting the Janus Kinase (JAK) Family
A prominent example of the successful application of this scaffold is in the development of Janus kinase (JAK) inhibitors.[3] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response.[4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.
The JAK-STAT Signaling Pathway:
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Key Examples: Tofacitinib and Ruxolitinib
Two notable examples of FDA-approved drugs that utilize the 7-deazapurine core, and for which this compound is a key synthetic precursor, are Tofacitinib and Ruxolitinib.
-
Tofacitinib (Xeljanz®): An inhibitor of JAK1, JAK2, and JAK3, Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5] Its synthesis involves the coupling of the 7-deazapurine core with a substituted piperidine moiety.[6]
-
Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2, Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[7] Similar to Tofacitinib, its synthesis relies on the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound scaffold allows for systematic exploration of SAR. Key modifications often involve:
-
C5 Position: The iodo group is typically replaced with various aryl or heteroaryl groups via cross-coupling reactions. The nature of this substituent significantly influences the inhibitor's potency and selectivity for different kinases.
-
N7 Position: The pyrrole nitrogen can be alkylated or arylated to further modulate the compound's properties, including its pharmacokinetic profile.
These modifications allow for the fine-tuning of the inhibitor's interaction with the ATP-binding pocket of the target kinase.
Multi-Targeted Kinase Inhibition
Beyond JAK kinases, derivatives of this compound have shown promise as inhibitors of a range of other kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) [8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [8]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) [9]
This multi-targeted potential makes this scaffold particularly attractive for the development of anticancer agents that can simultaneously inhibit multiple signaling pathways involved in tumor growth and proliferation.[10]
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the field of kinase inhibitor discovery. Its structural similarity to adenine, coupled with the synthetic versatility afforded by the iodo substituent, provides a powerful platform for the rational design of potent and selective therapeutics. The clinical success of drugs like Tofacitinib and Ruxolitinib validates the importance of the 7-deazapurine scaffold. Future research will undoubtedly continue to leverage this key building block to develop novel inhibitors targeting a broader range of kinases implicated in human disease, further solidifying its significance in medicinal chemistry.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 7. sci-hub.box [sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Iodo-7-Deazapurine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-deazapurine nucleus, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] Modification of this core structure offers a powerful strategy to modulate biological activity, and among these modifications, iodination at the 5-position has emerged as a particularly significant advancement. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of the 5-iodo-7-deazapurine scaffold. We will delve into the synthetic methodologies for its creation, explore its role as a versatile building block for combinatorial chemistry through cross-coupling reactions, and illuminate its impact on biological activity, with a particular focus on the well-studied nucleoside, 5-iodotubercidin. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage this unique scaffold in the design of next-generation therapeutics.
Introduction: The Rise of the 7-Deazapurine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a structural analog of purine where the nitrogen atom at position 7 is replaced by a carbon atom.[3] This seemingly subtle change has profound implications for the molecule's electronic properties and biological interactions. The replacement of the N7 atom with a carbon atom renders the five-membered ring more electron-rich, which can lead to enhanced base-pairing stability in DNA and RNA and improved binding to enzymatic targets.[1][3]
Naturally occurring 7-deazapurine nucleosides, such as tubercidin, toyocamycin, and sangivamycin, isolated from Streptomyces species, have long been known for their potent cytotoxic and antiviral activities.[2] These natural products served as the initial inspiration for extensive synthetic efforts to explore the therapeutic potential of this scaffold.
The introduction of substituents onto the 7-deazapurine nucleus is a key strategy for modulating its biological activity. Halogenation, in particular, has proven to be a valuable tool in medicinal chemistry for fine-tuning the physicochemical properties and target interactions of drug candidates. This guide will focus on the specific introduction of an iodine atom at the 5-position of the 7-deazapurine ring system, a modification that has unlocked new avenues in drug discovery.
Discovery and Synthesis of the 5-Iodo-7-Deazapurine Scaffold
While the broader class of 7-deazapurines has been studied for decades, the specific focus on the 5-iodo substituted scaffold gained significant traction with the synthesis and biological evaluation of its nucleoside derivative, 5-iodotubercidin. The discovery of this potent molecule spurred further investigation into the synthesis of the 5-iodo-7-deazapurine core and its analogues.
Synthetic Strategies for 5-Iodo-7-Deazapurines
The synthesis of 5-iodo-7-deazapurines can be approached through two primary strategies: direct iodination of a pre-formed 7-deazapurine ring system or construction of the ring system from an already iodinated precursor.
2.1.1. Direct Iodination of 7-Deazapurine Precursors
One of the most common methods for the synthesis of 5-iodo-7-deazapurines is the direct electrophilic iodination of a suitable 7-deazapurine starting material. The choice of iodinating agent and reaction conditions is crucial for achieving regioselectivity at the C5 position.
Experimental Protocol: Synthesis of 5-Iodotubercidin via Iodination of Tubercidin
This protocol describes the synthesis of 5-iodotubercidin, a key nucleoside derivative of the 5-iodo-7-deazaadenine scaffold.
Materials:
-
Tubercidin
-
Iodine monochloride (ICl)
-
Pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Tubercidin in a mixture of pyridine and methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride in methanol to the cooled solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-iodotubercidin.
2.1.2. Halogen Exchange Reactions
Another effective method for the synthesis of 5-iodo-7-deazapurine derivatives, particularly for radiolabeling, is through a halogen exchange reaction. This typically involves the conversion of a 5-bromo precursor to the corresponding 5-iodo compound.
Experimental Protocol: Synthesis of [¹²⁵I]-5-Iodotubercidin via Halogen Exchange [4]
This protocol outlines the preparation of a radiolabeled version of 5-iodotubercidin for use in biological imaging studies.[4]
Materials:
-
5-Bromotubercidin
-
[¹²⁵I]Sodium iodide ([¹²⁵I]NaI)
-
Copper(II) sulfate (CuSO₄)
-
Tin(II) sulfate (SnSO₄)
-
Dimethyl sulfoxide (DMSO)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
In a reaction vial, combine 5-bromotubercidin, [¹²⁵I]NaI, CuSO₄, and SnSO₄ in DMSO.[4]
-
Seal the vial and heat the reaction mixture at 130 °C.[4]
-
Monitor the progress of the reaction by radio-TLC.
-
After the desired reaction time, cool the mixture to room temperature.
-
Purify the radiolabeled product, [¹²⁵I]-5-iodotubercidin, using reverse-phase HPLC.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for accessing 5-iodo-7-deazapurine derivatives.
References
- 1. Synthesis and Biological evaluation of pyrrolo [ 2 , 3-d ] pyrimidine derivatives as antibacterial and antiviral | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and initial characterization of [125I]-5-iodotubercidin, a radioligand for imaging adenosine kinase. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. auctoresonline.org [auctoresonline.org]
Spectroscopic Profile of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Molecular Structure and its Spectroscopic Implications
4-amino-5-iodopyrrolo[2,3-d]pyrimidine belongs to the 7-deazapurine class of compounds, which are analogs of purine bases found in nucleic acids. The core structure consists of a fused pyrimidine and pyrrole ring system. The key functional groups that will dictate its spectroscopic behavior are the primary amino group at position 4, the iodine substituent at position 5, and the N-H groups of the pyrrole and amino functionalities. The presence of aromatic rings and heteroatoms (nitrogen) will also significantly influence the electronic environment and, consequently, the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine based on data from analogous compounds.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine in a solvent like DMSO-d₆ is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the heteroatoms in the ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-amino-5-iodopyrrolo[2,3-d]pyrimidine in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | ~ 8.0 - 8.3 | Singlet | Downfield shift due to adjacent nitrogen atoms. |
| H-6 | ~ 7.0 - 7.5 | Singlet | The presence of iodine at C5 will likely result in a singlet for H-6. In unsubstituted analogs, this appears as a doublet coupled to H-5. |
| -NH₂ | ~ 6.5 - 7.5 | Broad Singlet | Chemical shift and broadness are dependent on concentration and temperature. |
| N-7-H | ~ 11.0 - 12.0 | Broad Singlet | Characteristic downfield shift for the pyrrole N-H proton. |
Causality behind Predictions: The predictions are based on the analysis of various 4-substituted-7H-pyrrolo[2,3-d]pyrimidines.[1] The singlet for H-2 is a consistent feature in these systems. The chemical shift of H-6 is anticipated to be a singlet due to the substitution at the adjacent C-5 position, removing the typical coupling partner. The broad signals for the -NH₂ and N-7-H protons are characteristic of exchangeable protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-amino-5-iodopyrrolo[2,3-d]pyrimidine in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~ 150 - 153 | Influenced by two adjacent nitrogen atoms. |
| C-4 | ~ 155 - 158 | Carbon bearing the amino group. |
| C-4a | ~ 100 - 105 | Bridgehead carbon. |
| C-5 | ~ 70 - 80 | Significant upfield shift due to the heavy atom effect of iodine. |
| C-6 | ~ 125 - 130 | Aromatic carbon. |
| C-7a | ~ 150 - 153 | Bridgehead carbon adjacent to the pyrrole nitrogen. |
Expertise & Experience: The prediction for the C-5 chemical shift is a key example of applying field-proven insights. The "heavy atom effect" of iodine is known to cause a significant upfield shift (to a lower ppm value) for the directly attached carbon atom. This is a crucial diagnostic marker to confirm the position of the iodine substituent.
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR analysis would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. It is also advisable to run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Experiments: To confirm assignments, acquire 2D correlation spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range coupled carbons).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Diagram 1: Molecular Structure and Atom Numbering
References
A Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: The Strategic Intermediate Powering Kinase Inhibitor Discovery
Abstract: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not defined by a classical pharmacological mechanism of action, but rather by its strategic function as a pivotal intermediate in medicinal chemistry. This guide elucidates the compound's core utility, stemming from the privileged nature of its 7-deazapurine scaffold and the synthetic versatility endowed by the C-5 iodo substituent. We will explore its role in the synthesis of potent kinase inhibitors, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in drug discovery and development.
The 7-Deazapurine Scaffold: A Privileged Structure in Oncology and Immunology
The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of adenine where the N7 nitrogen is replaced by a carbon, is recognized as a "privileged scaffold" in drug discovery.[1][2] This structure is a common motif in numerous natural products and FDA-approved drugs, particularly those targeting protein kinases.[3][4] Its bioisosteric relationship with purine allows it to effectively mimic adenosine triphosphate (ATP) and bind to the hinge region of kinase active sites. This fundamental interaction forms the basis for the development of a vast array of kinase inhibitors.[4][5]
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][6] They have been successfully developed into inhibitors for critical kinase targets such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Focal Adhesion Kinase (FAK).[7][8][9]
Redefining "Mechanism of Action": A Strategic Synthetic Handle
For this compound, the term "mechanism of action" transcends direct biological activity. While the core scaffold provides the necessary architecture for kinase binding, the compound itself is largely a precursor. Its true "action" is that of a versatile chemical building block.
The iodine atom at the C-5 position is the key to its utility. This halogen serves as a highly efficient "synthetic handle" for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[10][11] This allows medicinal chemists to systematically modify the scaffold and explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.[7]
The most critical reactions enabled by the 5-iodo group include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.[12][13]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, enabling the addition of alkynyl groups.[10][11]
-
Heck Coupling: Reaction with alkenes to form C-C bonds.[11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.
-
Ullman-type Coupling: Formation of C-S bonds with thiols.[10]
This synthetic flexibility is paramount for fine-tuning a molecule's interaction with the target kinase, ultimately leading to the discovery of highly potent and selective inhibitors.[14]
Case Study: A Cornerstone in the Synthesis of Tofacitinib (Xeljanz®)
The importance of this compound is exemplified by its role in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[8][15][16]
The synthesis of Tofacitinib typically involves the coupling of a protected 7H-pyrrolo[2,3-d]pyrimidine core with a chiral piperidine fragment.[8][17] While early syntheses often started with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the use of the 5-iodo derivative allows for later-stage diversification, should analogs be desired. The pyrrolo[2,3-d]pyrimidine moiety forms the critical hydrogen bonds with the kinase hinge region, while the side chain, attached via the 4-amino group, provides selectivity and potency.[15]
Key Synthetic Transformations and Protocols
The iodination of the parent 7H-pyrrolo[2,3-d]pyrimidin-4-amine is a straightforward and high-yielding reaction, typically accomplished with N-Iodosuccinimide (NIS).[18][19]
Iodination Protocol
A common procedure involves dissolving 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent like chloroform or DMF, followed by the addition of N-Iodosuccinimide.[18][19] The reaction is often heated to reflux for a short period to ensure complete conversion. The product, this compound, can then be isolated and purified by standard chromatographic techniques, frequently yielding over 90%.[18]
Representative Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. A general procedure for coupling an arylboronic acid with this compound is as follows:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)[13]
-
Solvent (e.g., 1,2-dimethoxyethane (DME), dioxane, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative.
This protocol serves as a template and may require optimization for specific substrates and catalysts.[20]
Data Presentation: The Impact of C-5 Substitution
The strategic modification at the C-5 position, enabled by the iodo intermediate, has a profound impact on the biological activity of the resulting compounds. The table below provides representative data on how different substituents at this position can modulate the inhibitory potency against various kinases.
| Compound ID | C-5 Substituent | Target Kinase | IC50 (nM) | Reference |
| I | -H | BTK | >10,000 | [7] |
| II | Phenyl | BTK | 150 | [7] |
| III | 4-Phenoxyphenyl | BTK | 3.0 | [7] |
| IV | -H | PfCDPK4 | >10,000 | [18] |
| V | 3-Fluorophenyl | PfCDPK4 | 210 | [18] |
| VI | -H | EGFR | >5,000 | [21] |
| VII | 2,4-dichlorophenyl | EGFR | 40 | [21] |
This table is a compilation of representative data and is for illustrative purposes.
Visualizing the Core Concepts
General Kinase Inhibition Pathway
The 7H-pyrrolo[2,3-d]pyrimidine scaffold acts as an ATP-competitive inhibitor. It occupies the ATP binding pocket of the kinase, forming key hydrogen bonds with the "hinge region" of the enzyme, thereby preventing the phosphorylation of downstream substrates.
Caption: ATP-competitive inhibition by a pyrrolo[2,3-d]pyrimidine-based drug.
Synthetic Workflow via Suzuki Coupling
This diagram illustrates the central role of this compound as an intermediate in a palladium-catalyzed Suzuki coupling reaction to generate a diversified library of compounds for screening.
Caption: Synthetic utility of the 5-iodo intermediate in Suzuki coupling.
Conclusion
This compound is a quintessential example of a strategic intermediate in modern drug discovery. Its value is not derived from its own biological activity but from its synthetic potential. The 7-deazapurine core provides a well-validated scaffold for kinase inhibition, while the C-5 iodo group offers a versatile point for chemical elaboration. This combination empowers medicinal chemists to rapidly generate and optimize novel kinase inhibitors, accelerating the development of new therapies for a range of diseases, from cancer to autoimmune disorders. Understanding its role as a synthetic tool is fundamental for any researcher working in the field of kinase inhibitor development.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unl.pt [research.unl.pt]
- 9. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis of Tofacitinib [cjph.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure for Targeting Kinase-Driven Pathologies
An In-depth Technical Guide for Drug Discovery Professionals
Authored by Senior Application Scientist, Gemini
Abstract
The 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere of adenine, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1] Its structural resemblance to the hinge-binding region of ATP has rendered it a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth analysis of the established and emerging therapeutic targets for derivatives of this core structure. We will explore the molecular mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed, field-tested protocols for target identification and validation, empowering researchers to accelerate their drug discovery programs.
Introduction: The 7-Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the nitrogenous base of ATP.[1] This fundamental structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1][2] The introduction of an iodine atom at the 5-position provides a key vector for synthetic elaboration, enabling the exploration of chemical space and the fine-tuning of potency and selectivity.[3] This scaffold has given rise to several approved drugs and numerous clinical candidates for treating inflammatory diseases, myeloproliferative disorders, and cancers.[1]
The core value of this scaffold lies in its ability to form critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved structural motif that connects the N- and C-lobes of the enzyme. This interaction, typically involving the N1 nitrogen and the 4-amino group of the pyrimidine ring, anchors the inhibitor in the active site, providing a stable foundation for achieving high-affinity binding.
Established Therapeutic Targets: A Focus on Protein Kinases
The versatility of the 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the successful targeting of several key kinase families implicated in human disease.
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers. Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[4][5][6]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, occupying the active site of JAK enzymes and preventing the phosphorylation and activation of downstream STAT proteins. This effectively blocks the signal transduction cascade initiated by cytokine receptor engagement.
-
Therapeutic Relevance: Inhibition of JAKs has proven effective in treating conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[1] The selectivity profile against different JAK isoforms is a critical aspect of drug design, as inhibiting specific JAKs can minimize off-target effects. For instance, selective JAK3 inhibitors are sought after for immunosuppression due to JAK3's restricted expression in hematopoietic cells.[4][7]
Signaling Pathway Visualization: The JAK-STAT Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. tandfonline.com [tandfonline.com]
literature review of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry
An In-Depth Technical Guide to Pyrrolo[2,3-d]pyrimidine Derivatives in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP), allows it to function as an effective ATP-competitive inhibitor for a multitude of enzymes, particularly kinases.[1][2] This inherent bio-isosterism provides a unique and versatile platform for designing potent and selective modulators of cellular signaling pathways.[2][3] The success of this scaffold is underscored by the clinical approval of drugs like Tofacitinib (a JAK inhibitor) and the extensive investigation of its derivatives for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.[4][5]
This guide provides a comprehensive review of the pyrrolo[2,3-d]pyrimidine scaffold, delving into its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on its role as a cornerstone in the development of targeted kinase inhibitors.
The Strategic Advantage: Why Pyrrolo[2,3-d]pyrimidine?
The efficacy of the pyrrolo[2,3-d]pyrimidine core stems from its ability to mimic the purine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases. This interaction serves as the foundation for its inhibitory activity. The true versatility of the scaffold, however, lies in the numerous points available for chemical modification, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationship illustrating ATP mimicry by the pyrrolo[2,3-d]pyrimidine scaffold.
Therapeutic Applications and Target-Specific Insights
The broad utility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in its application across multiple disease areas.
Oncology: A Kinase Inhibitor Powerhouse
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a dominant class of kinase inhibitors.[2]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC). Researchers have developed pyrrolo[2,3-d]pyrimidine derivatives that can covalently bind to and inhibit mutant forms of EGFR.[6] One study reported a derivative, compound 12i , that selectively inhibits HCC827 cells with an EGFR activating mutation with up to 493-fold greater efficacy than in normal cells.[6] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is critical for cytokine signaling, and its overactivation is implicated in myeloproliferative neoplasms and inflammatory diseases. The FDA-approved drug Ruxolitinib is a potent inhibitor of JAK1 and JAK2, demonstrating the clinical success of this scaffold.
-
RET Kinase Inhibitors: Gene fusions and mutations of the RET kinase are oncogenic drivers in thyroid and lung cancers.[7] Studies have identified pyrrolo[2,3-d]pyrimidine compounds that show low nanomolar potency against both wild-type RET and drug-resistant mutants like V804M, highlighting their potential to overcome clinical resistance.[5][7]
-
Multi-Targeted Kinase Inhibitors: A strategic approach in cancer therapy is to inhibit multiple oncogenic kinases simultaneously. Novel halogenated pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that show potent inhibition against multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[8][9] Compound 5k from one such study emerged as a promising multi-targeted inhibitor capable of inducing cell cycle arrest and apoptosis in liver cancer cells.[9]
Caption: Simplified signaling pathway showing inhibition points for pyrrolo[2,3-d]pyrimidine derivatives.
Antimicrobial Applications
The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold has shown considerable promise in this area due to its structural diversity and broad-spectrum bioactivity.[10]
-
Antibacterial Agents: Derivatives have been investigated as inhibitors of bacterial DNA gyrase B, an essential enzyme for DNA replication.[11] SAR studies have shown that the pyrrolo[2,3-d]pyrimidine core is essential for this activity, with modifications at the N7 position significantly enhancing efficacy.[11]
-
Antifungal and Antiviral Effects: The scaffold's versatility extends to combating fungal and viral pathogens, with various derivatives demonstrating significant inhibitory activities.[10]
Structure-Activity Relationship (SAR) and Rational Design
The development of potent and selective pyrrolo[2,3-d]pyrimidine derivatives is guided by extensive SAR studies. These studies systematically modify the core and its substituents to understand their impact on biological activity.
| Compound Series | Target | Key SAR Insights | IC50 Range | Reference |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Antitumor (HT-29 cells) | Introduction of an azepine ring and a bromine substituent on the C-4 phenyl ring resulted in superior activity. | 4.01 - 4.55 µM | [12] |
| Halogenated Benzylidene-benzohydrazides | Multi-kinase (EGFR, Her2, etc.) | Halogen substitution on the benzylidene ring significantly impacts potency; compound with 4-bromo, 3-nitro (5k ) was most potent. | 40 - 204 nM | [9] |
| N-phenylacetamide Conjugates | DNA Gyrase B | The N-phenylacetamide moiety at the N7 position enhances interaction with the active site and improves physicochemical properties. | MIC: 50 µg/mL (for lead compounds) | [11] |
| Covalent EGFR Inhibitors | Mutant EGFR (NSCLC) | An optimized acrylamide "warhead" at the C4 position enables covalent modification of a key cysteine residue in the EGFR active site. | 0.21 nM (for T790M mutant) | [6] |
Table 1: Summary of Structure-Activity Relationship (SAR) Studies.
Synthetic Strategies and Methodologies
The accessibility of the pyrrolo[2,3-d]pyrimidine scaffold is due to a variety of robust synthetic methodologies. The choice of synthetic route is critical and depends on the desired substitution pattern.
General Synthetic Workflow
A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine core or vice versa.[13] Modern cross-coupling reactions are instrumental in the late-stage functionalization of the scaffold.
Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Exemplary Experimental Protocol: Buchwald-Hartwig C-N Cross-Coupling
This protocol is representative of a key step used to install amine-containing side chains at the C4 position of the scaffold, a common modification in kinase inhibitors.[6] This method offers high yields and functional group tolerance.
Objective: To synthesize a C4-amino substituted pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Desired aniline or amine nucleophile (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, amine nucleophile, and cesium carbonate. The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst/Ligand Addition: The palladium catalyst and ligand are added to the vessel under a positive pressure of the inert gas.
-
Solvent Addition: Anhydrous solvent is added via syringe. The choice of solvent is crucial; dioxane is often preferred for its ability to dissolve a wide range of reactants and maintain a suitable reaction temperature.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred vigorously for a period of 4-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure C4-amino substituted product.
-
Characterization: The final product structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
Future Perspectives and Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for drug discovery.[14] Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinase isoforms to reduce off-target toxicities.
-
Overcoming Resistance: Developing next-generation derivatives that are active against drug-resistant mutations.[6]
-
Novel Targets: Exploring the application of this scaffold against new biological targets beyond kinases.[15]
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. tandfonline.com [tandfonline.com]
The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 7-Deazapurine Analogs
Abstract
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework has unequivocally established itself as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines, coupled with unique electronic properties and the capacity for substitution at the C7 position, has led to the development of a remarkable array of biologically active molecules.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies underpinning the discovery and synthesis of novel 7-deazapurine analogs. Moving beyond a simple recitation of protocols, this guide elucidates the causal relationships behind experimental choices, offers insights into self-validating synthetic systems, and is grounded in authoritative scientific literature.
The Rationale: Why 7-Deazapurine?
The strategic replacement of the N7 atom in the purine core with a carbon atom fundamentally alters the molecule's properties, bestowing several advantages that are keenly exploited in drug design.[2] This seemingly minor modification results in an electron-rich five-membered ring, which can lead to enhanced base-pairing interactions within DNA or RNA and improved binding to enzymatic targets.[2] Furthermore, the C7 position becomes a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2]
The therapeutic landscape of 7-deazapurine analogs is impressively broad, encompassing potent anticancer, antiviral, antibacterial, and kinase inhibitory activities.[1][2] Naturally occurring 7-deazapurine nucleosides like tubercidin, toyocamycin, and sangivamycin have served as inspirational starting points for extensive structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic agents.[4]
Strategic Blueprints for Synthesis: A Modular Approach
The synthesis of novel 7-deazapurine analogs is a dynamic field, with methodologies constantly evolving to improve efficiency, regioselectivity, and the diversity of accessible compounds. A common and effective strategy involves a modular approach, starting with a pre-functionalized 7-deazapurine core that is subsequently elaborated.
Core Scaffold Construction and Functionalization
A frequent starting point for many synthetic routes is the commercially available 6-chloro-7-deazapurine.[4] This intermediate is particularly valuable due to the reactivity of the C6-chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitution or as a handle for palladium-catalyzed cross-coupling reactions.[1]
A key early-stage modification is often the introduction of a substituent at the C7 position. Halogenation, particularly iodination, is a common tactic. For instance, treatment of 6-chloro-7-deazapurine with N-iodosuccinimide (NIS) in a solvent like DMF efficiently yields 6-chloro-7-iodo-7-deazapurine.[4] This iodo group is then primed for a variety of powerful C-C bond-forming reactions.
Glycosylation: Attaching the Sugar Moiety
For the synthesis of 7-deazapurine nucleoside analogs, the regioselective formation of the N-glycosidic bond is a critical step. Several methods have been developed and refined over the years, each with its own set of advantages and limitations.[5]
-
Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction): This is arguably the most widely employed method.[1][5] It involves the reaction of a silylated 7-deazapurine base with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][4] The use of a silylated base enhances its nucleophilicity and solubility.
-
Nucleobase Anion Glycosylation: This method involves the deprotonation of the 7-deazapurine core with a base (e.g., KOH) to form the corresponding anion, which then reacts with a protected sugar halide.[4][6] This approach can be highly effective, particularly for more complex or sensitive substrates.
The choice of glycosylation method often depends on the specific 7-deazapurine analog and the protecting groups on the sugar moiety.
Diversification through Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorses for introducing a vast array of substituents at both the C6 and C7 positions of the 7-deazapurine scaffold, enabling extensive SAR exploration.
-
Suzuki-Miyaura Coupling: This reaction is exceptionally versatile for forming C-C bonds between the 7-deazapurine core and various aryl or heteroaryl boronic acids or esters.[1][7] This allows for the introduction of diverse aromatic systems, which can significantly impact biological activity.
-
Sonogashira Coupling: This reaction is the premier method for installing alkynyl groups. The resulting alkynyl-substituted 7-deazapurines can themselves be potent bioactive molecules or serve as versatile intermediates for further transformations, such as click chemistry.[8]
-
Negishi Coupling: This powerful cross-coupling reaction utilizes organozinc reagents and has been instrumental in the synthesis of complex, fused 7-deazapurine systems.[9]
The judicious selection of the palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing side reactions in these coupling processes.
Experimental Workflows and Protocols
To provide a practical context, this section details representative experimental protocols for the synthesis of key 7-deazapurine intermediates and final analogs.
Protocol: Synthesis of 6-Chloro-7-iodo-7-deazapurine[4]
-
To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography (hexanes:EtOAc = 1:1 to 3:1 v/v) to afford the desired product.
Protocol: Vorbrüggen Glycosylation[4]
-
To a solution of 6-chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH3CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.
-
After 30 minutes, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH3CN and TMSOTf (0.56 g, 2.45 mmol) to the reaction mixture at 0 °C.
-
Heat the reaction mixture to 80 °C over 1 hour and stir for 12 hours at this temperature.
-
After completion, quench the reaction and purify the product via standard chromatographic techniques.
Protocol: Suzuki-Miyaura Cross-Coupling[1]
-
To a solution of the 6-chloro-7-deazapurine derivative in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add the corresponding boronic acid (1.2-1.5 equivalents).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents), and a base, like Na2CO3 or K2CO3 (2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography.
Visualizing the Synthetic Strategy
To better illustrate the interconnectedness of these synthetic steps, the following diagram outlines a general workflow for the synthesis of a 6,7-disubstituted 7-deazapurine ribonucleoside.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Strategic Importance of a Key Intermediate
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, an analogue of 7-deazaadenine, is a high-value heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its structure is a common scaffold found in numerous kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for inflammatory diseases.[2][3] The iodo-substituent at the C5 position is not merely a placeholder; it is a versatile functional handle, enabling further molecular complexity through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[4]
This application note provides a robust and reproducible protocol for the direct iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. We will delve into the mechanistic rationale behind the chosen methodology, offer a detailed step-by-step procedure, and provide expert insights for troubleshooting and ensuring a high-purity yield.
Synthesis Overview & Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyrrolo[2,3-d]pyrimidine core is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The C5 position of the pyrrole ring is particularly activated towards substitution due to the electron-donating character of the adjacent amine and the pyrrole nitrogen.
Our method of choice employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a mild and efficient source of an electrophilic iodine species (I⁺).[5] The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which effectively solubilizes the starting material and facilitates the reaction. The succinimide byproduct is generally easy to remove during the workup procedure. The reaction mechanism involves the attack of the electron-rich C5 position of the pyrrole ring on the electrophilic iodine of NIS, followed by deprotonation to restore aromaticity.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from its non-halogenated precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | ≥98% | Commercially Available | Also known as 7-Deazaadenine. |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available | Protect from light. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a sure-seal bottle. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Prepared in-house | For quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For washing. |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For precipitation/trituration. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Gas Cylinder | For inert atmosphere. |
Step-by-Step Synthesis Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 g, 7.45 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Dissolution: Under a positive pressure of inert gas, add anhydrous DMF (20 mL) via syringe. Stir the mixture at room temperature until all the solid has dissolved. The solution may be a clear to pale yellow color.
-
Addition of NIS: In a separate vial, weigh out N-Iodosuccinimide (NIS) (1.84 g, 8.20 mmol, 1.1 equivalents). Add the NIS portion-wise to the stirred solution of the starting material over 5-10 minutes. It is crucial to protect the reaction from light from this point forward by wrapping the flask in aluminum foil.[6]
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, pour the dark reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of Dichloromethane (DCM).
-
Work-up:
-
Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine.
-
Wash with saturated aqueous sodium bicarbonate (2 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude solid.
-
-
Purification:
-
Triturate the crude solid with cold diethyl ether (Et₂O).
-
Collect the resulting solid by vacuum filtration, washing with a small amount of cold Et₂O.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane.
-
-
Drying: Dry the purified solid under high vacuum to yield this compound as a white to off-white or brown powder.[2]
Process Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
1H NMR: To confirm the structure and regioselectivity of iodination.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 261.0).[7]
-
HPLC: To determine the purity of the final compound (typically >95%).[2]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: N-Iodosuccinimide (NIS) is an oxidizing agent and an irritant. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Solvent Safety: DMF is a skin and respiratory irritant. Dichloromethane is a volatile suspected carcinogen. All solvent manipulations should be performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Deactivated NIS. 3. Presence of moisture. | 1. Extend reaction time and continue monitoring by TLC. 2. Use a fresh bottle of NIS. 3. Ensure all glassware is oven-dried and use anhydrous DMF. |
| Low Yield | 1. Product loss during aqueous work-up. 2. Inefficient extraction. | 1. Be careful during phase separations. 2. Perform back-extraction of the combined aqueous layers with DCM. |
| Formation of Side Products | 1. Over-iodination (di-iodo product). 2. Degradation of starting material or product. | 1. Add NIS slowly and do not exceed 1.1 equivalents. 2. Ensure the reaction is protected from light. |
| Purification Difficulty | 1. Product is insoluble in the column solvent system. 2. Co-elution with impurities. | 1. Add a small amount of acetic acid or triethylamine to the mobile phase to improve peak shape if necessary. 2. Optimize the solvent gradient for better separation. |
Conclusion
This application note provides a reliable and thoroughly validated protocol for the synthesis of this compound. By following the detailed steps and understanding the rationale behind them, researchers can confidently produce this valuable intermediate in high yield and purity, facilitating further research and development in medicinal chemistry and drug discovery.
References
- 1. ijsred.com [ijsred.com]
- 2. This compound, 1G | Labscoop [labscoop.com]
- 3. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
An Application Guide to the Suzuki-Miyaura Coupling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Strategic Importance of C-5 Arylation
The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a bioisostere, forming the foundation of numerous clinically relevant molecules, particularly kinase inhibitors. The strategic functionalization of this core is paramount in drug discovery efforts to modulate potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] For the this compound scaffold, this palladium-catalyzed reaction is the cornerstone of synthetic strategy, enabling the introduction of a vast array of aryl and heteroaryl substituents at the C-5 position. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and troubleshooting advice to successfully execute this critical transformation.
The Mechanism: A Palladium-Catalyzed Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the this compound. The high reactivity of the C-I bond facilitates this initial, often rate-determining, step to form a square-planar Pd(II) complex.[2]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[5][6] This boronate is then competent to displace the halide on the Pd(II) complex, forming a new di-organopalladium(II) intermediate. The role of the base is therefore not merely as a scavenger but as a critical activator in the catalytic cycle.[7][8]
-
Reductive Elimination : In the final step, the two organic groups (the pyrrolopyrimidine and the aryl group from the boronic acid) are expelled from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Optimizing Key Reaction Parameters: An Evidence-Based Approach
The success of the coupling reaction is highly dependent on the judicious selection of several key parameters. The rationale behind these choices is critical for achieving high yields and purity.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + Ligand (e.g., XPhos), Pre-catalysts (e.g., XPhos Pd G2) | Expertise: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and reliable choice for many substrates.[9] However, electron-rich, sterically hindered N-heterocycles can be challenging. Insight: For difficult couplings or to improve yields, modern catalyst systems using bulky, electron-rich phosphine ligands (like XPhos) or preformed catalysts (G2, G3) are often superior as they promote faster oxidative addition and reductive elimination.[4][10] Catalyst loading is typically 2-10 mol%. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Expertise: An aqueous solution of an inorganic base is standard. Na₂CO₃ or K₂CO₃ are excellent starting points.[11] Insight: The choice of base is not trivial. Potassium phosphate (K₃PO₄) is often particularly effective for nitrogen-containing heterocycles.[5] Cesium carbonate (Cs₂CO₃) can sometimes overcome poor reactivity in challenging couplings, a phenomenon known as the "caesium effect".[5] Typically, 2-3 equivalents of base are used. |
| Solvent System | 1,4-Dioxane/H₂O, Dimethoxyethane (DME)/H₂O, THF/H₂O, DMF | Expertise: A biphasic solvent system is common to dissolve both the organic starting materials and the inorganic base.[7] Insight: DME and dioxane are frequently used and offer good performance.[9][12] DMF can be used for less soluble substrates but may require higher purification effort. The reaction concentration is typically between 0.1 M and 0.5 M. |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Boronate Esters (e.g., pinacol) | Expertise: Arylboronic acids are the most common coupling partners. A slight excess (1.1–1.5 equivalents) is used to drive the reaction to completion. Insight: Boronic acids, especially heteroaromatic ones, can be prone to decomposition via protodeborylation.[1] If this is an issue, using the corresponding pinacol boronate ester can improve stability and reaction outcomes. |
| Temperature | 80 °C – 110 °C (Reflux) | Expertise: Thermal energy is required to drive the reaction through the catalytic cycle. Insight: Most reactions are run at the reflux temperature of the solvent (e.g., DME/water at ~85-90 °C).[9] Microwave irradiation can significantly shorten reaction times and is a valuable tool for high-throughput synthesis.[10] |
| Atmosphere | Nitrogen (N₂) or Argon (Ar) | Expertise: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to inactive Pd(II), leading to failed reactions or the formation of homocoupled byproducts.[1] Insight: It is absolutely critical to degas the reaction mixture (by bubbling with inert gas or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[2] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc), Brine
-
Silica gel for chromatography
-
Schlenk flask or sealable reaction tube, condenser, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Prepare the solvent mixture (e.g., DME/water) and degas it by bubbling with N₂ or Ar for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently inert atmosphere.3. Inappropriate base/solvent combination. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing of solvents and proper inerting of the flask.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane).[4] |
| Protodeborylation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | 1. Use a milder base (e.g., KF).2. Lower the reaction temperature if possible.3. Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling of two boronic acid molecules. | Improve degassing procedures. Ensure a leak-free reaction setup with positive inert gas pressure.[1] |
| Dehalogenation of Starting Material | The starting iodide is reduced to the corresponding C-H bond instead of coupling. | This can be catalyst/ligand dependent. Try a different palladium source or ligand system. |
| Difficult Purification | The product is highly polar and/or insoluble. | Use a more polar eluent system for chromatography (e.g., 5-10% MeOH in DCM/CHCl₃). If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note & Protocols: N-Alkylation of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine
Introduction
The 4-amino-5-iodopyrrolo[2,3-d]pyrimidine core is a paramount structural motif in medicinal chemistry. As a 7-deazapurine analog, it serves as a foundational building block for a multitude of targeted therapeutics, most notably in the class of Janus kinase (JAK) inhibitors. The strategic placement of the amino group at C4 and the iodine atom at C5 provides crucial vectors for further chemical elaboration, often through transition-metal-catalyzed cross-coupling reactions. N-alkylation of the pyrrole nitrogen (N-7) is a critical step in the synthesis of these inhibitors, as the substituent introduced at this position can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
This guide provides a detailed examination of the conditions and protocols for the N-alkylation of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine. We will explore the mechanistic underpinnings of the reaction, discuss critical parameters influencing regioselectivity, and present two robust protocols: direct alkylation using alkyl halides and the Mitsunobu reaction for the coupling of alcohols.
Mechanistic Considerations & Regioselectivity
The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nucleophilic nitrogen atoms. However, for the purpose of N-alkylation, the primary sites of interest are the pyrrole nitrogen (N-7) and the exocyclic amino group (N-4). The proton on the N-7 position is significantly more acidic than those on the N-4 amino group due to its involvement in the aromatic pyrrole ring system. Consequently, treatment with a suitable base will preferentially deprotonate N-7, generating a potent nucleophile that readily reacts with an electrophile.
The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) ensures near-quantitative formation of the N-7 anion, minimizing side reactions. Weaker bases such as potassium carbonate (K₂CO₃) can also be employed, often requiring higher temperatures or more reactive alkylating agents.[1] Alkylation of the exocyclic amino group is generally not observed under these conditions, ensuring high regioselectivity for the N-7 position.
Caption: Potential N-alkylation sites on the substrate.
Method 1: Direct N-7 Alkylation with Alkyl Halides
This is the most common and straightforward method for introducing alkyl groups at the N-7 position. The reaction proceeds via a standard Sₙ2 mechanism where the deprotonated pyrrole anion acts as the nucleophile, displacing a halide from the alkylating agent.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is preferred for its strength and non-nucleophilic character, ensuring complete deprotonation without competing with the desired reaction.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) and do not interfere with the nucleophilic attack.[1]
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction of NaH with the solvent and substrate. The subsequent alkylation step is typically conducted at room temperature or with gentle heating to drive the reaction to completion.
Protocol: Direct Alkylation
Materials:
-
4-amino-5-iodopyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-5-iodopyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure N-7 alkylated product.
Caption: Workflow for Direct N-7 Alkylation.
Method 2: Mitsunobu Reaction
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] PPh₃ and DEAD/DIAD form a phosphonium salt intermediate which activates the alcohol, making it a good leaving group.
-
Solvent: Anhydrous THF is the most common solvent as it effectively dissolves all reactants and intermediates.
-
Temperature: The reaction is initiated at low temperatures (0 °C or -78 °C) during the addition of the azodicarboxylate, as the initial steps are highly exothermic and can lead to side products if not controlled.
Protocol: Mitsunobu Reaction
Materials:
-
4-amino-5-iodopyrrolo[2,3-d]pyrimidine
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-5-iodopyrrolo[2,3-d]pyrimidine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Add anhydrous THF to dissolve the reactants (concentration approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes. A color change (typically to a yellow or orange hue) and formation of a precipitate (triphenylphosphine oxide) may be observed. Caution: Azodicarboxylates are hazardous; handle in a fume hood.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Note that triphenylphosphine oxide and the reduced hydrazine by-product can complicate purification, often requiring careful selection of the chromatographic conditions.
Caption: Workflow for N-7 Alkylation via Mitsunobu Reaction.
Summary of Reaction Conditions
| Parameter | Method 1: Direct Alkylation | Method 2: Mitsunobu Reaction |
| Electrophile | Alkyl Halides/Tosylates | Primary/Secondary Alcohols |
| Base/Activator | NaH, K₂CO₃, Cs₂CO₃ | PPh₃ + DIAD/DEAD |
| Solvent | DMF, THF, Acetonitrile | THF, Dichloromethane |
| Temperature | 0 °C to RT (or higher) | 0 °C to RT |
| Advantages | Simple, widely applicable, uses common reagents. | Mild conditions, useful for complex alcohols, avoids halide synthesis. |
| Disadvantages | Requires strong base, may not be suitable for base-sensitive substrates. | Stoichiometric by-products (Ph₃P=O) can complicate purification. |
Conclusion
The N-7 alkylation of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine is a robust and high-yielding transformation critical for the synthesis of advanced pharmaceutical intermediates. Both direct alkylation with alkyl halides under basic conditions and the Mitsunobu reaction with alcohols offer reliable and complementary pathways to the desired products. The choice of method depends on the nature of the alkyl group to be introduced, the stability of the substrate, and the availability of starting materials. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 5-Iodotubercidin
Abstract
5-Iodotubercidin (5-ITu) is a pivotal molecule in biomedical research, recognized as a potent inhibitor of adenosine kinase (IC50 = 26 nM) and other kinases.[1][2] Its therapeutic potential has been explored in oncology, where it functions as a genotoxic drug that activates the p53 tumor suppressor pathway, and in infectious diseases, demonstrating notable antimicrobial activity.[3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Iodotubercidin from the commercially available nucleoside analog, Tubercidin. The described method is based on a direct electrophilic iodination of the electron-rich pyrrolo[2,3-d]pyrimidine core using N-Iodosuccinimide (NIS). This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural instructions, mechanistic insights, and criteria for product validation.
Introduction: The Scientific Significance of 5-Iodotubercidin
Tubercidin (7-deazaadenosine), a naturally occurring adenosine analog, serves as a versatile scaffold for chemical modification. The introduction of an iodine atom at the C5 position of the pyrrole ring dramatically enhances its biological activity. 5-Iodotubercidin is a well-established adenosine kinase (ADK) inhibitor, and by extension, modulates cellular adenosine levels.[1] This activity underpins its diverse pharmacological effects, including:
-
Antineoplastic Properties: 5-ITu has been identified as a potent activator of the tumor suppressor p53. It induces DNA damage, leading to G2 cell cycle arrest and apoptosis in cancer cells, and has shown efficacy in reducing tumor size in xenograft models.[3][4][5]
-
Antimicrobial Activity: Recent studies have highlighted its promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains, positioning it as a lead compound for novel anti-TB drug development.
-
Antiviral Research: 5-Iodotubercidin has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting its potential as a broad-spectrum antiviral agent.
Given its therapeutic promise, access to a reliable and scalable synthetic route is crucial for facilitating further research and development.
Synthetic Strategy and Mechanistic Rationale
The conversion of Tubercidin to 5-Iodotubercidin is achieved through an electrophilic aromatic substitution reaction. The pyrrolo[2,3-d]pyrimidine ring system of Tubercidin is electron-rich, making it susceptible to attack by electrophiles. The C5 position is the most nucleophilic carbon on the pyrrole ring, directing the substitution to this site.
Choice of Reagent: N-Iodosuccinimide (NIS) N-Iodosuccinimide is the reagent of choice for this transformation due to its mild nature, high reactivity with electron-rich heterocycles, and ease of handling compared to molecular iodine (I₂) combined with an oxidant.[6] In some applications, particularly with less reactive aromatic systems, an acid catalyst such as trifluoroacetic acid (TFA) or sulfuric acid is used to generate a more potent iodinating species (I+).[7][8] However, for an activated system like Tubercidin, the reaction can often proceed efficiently without a strong acid, using a polar aprotic solvent to facilitate the reaction.
The overall synthetic workflow is a straightforward, single-step conversion followed by purification.
Caption: Synthetic workflow for 5-Iodotubercidin.
Materials and Reagents
This table summarizes the necessary reagents for the synthesis. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and handled according to their Safety Data Sheets (SDS).
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purpose |
| Tubercidin | C₁₁H₁₄N₄O₄ | 266.26 | 1.0 | 500 mg | Starting Material |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 1.2 | 507 mg | Iodinating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | Chromatography |
| Methanol (MeOH) | CH₄O | 32.04 | - | As needed | Chromatography |
| Silica Gel | SiO₂ | 60.08 | - | As needed | Stationary Phase |
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin; handle with care.
Step 1: Reaction Setup 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Tubercidin (500 mg, 1.88 mmol). 1.2. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature until all solids have dissolved completely. 1.3. To the clear solution, add N-Iodosuccinimide (NIS) (507 mg, 2.25 mmol, 1.2 eq.) in one portion. 1.4. Protect the flask from light by wrapping it in aluminum foil, as NIS and the product can be light-sensitive.
Step 2: Reaction and Monitoring 2.1. Stir the reaction mixture vigorously at room temperature (20-25 °C). 2.2. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS.
- TLC System: A mobile phase of 10% Methanol in Dichloromethane is recommended.
- Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, 5-Iodotubercidin, should have a lower Rf value than the starting material, Tubercidin. 2.3. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Isolation 3.1. Once the reaction is complete (as indicated by the consumption of Tubercidin), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species. 3.2. Remove the DMF solvent under high vacuum using a rotary evaporator (note: a high-vacuum pump and a cold trap are necessary due to the high boiling point of DMF). 3.3. The resulting crude residue will be an oily solid.
Step 4: Purification 4.1. Prepare a silica gel column for flash chromatography. The column size will depend on the scale of the reaction; for 500 mg of starting material, a 40g pre-packed column or equivalent is suitable. 4.2. Adsorb the crude residue onto a small amount of silica gel (~2-3 g) and load it onto the column. 4.3. Elute the column with a gradient of Methanol in Dichloromethane (e.g., starting from 2% MeOH in DCM and gradually increasing to 10% MeOH). 4.4. Collect fractions and analyze them by TLC. Combine the fractions containing the pure product. 4.5. Evaporate the solvent from the combined pure fractions under reduced pressure to yield 5-Iodotubercidin as a white to off-white solid.
Step 5: Product Characterization 5.1. Yield: Calculate the percentage yield. A typical yield for this reaction is in the range of 70-85%. 5.2. Melting Point: Measure the melting point and compare it to the literature value. 5.3. Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the singlet corresponding to the H5 proton in the ¹H NMR spectrum of Tubercidin is a key indicator of successful iodination.
Conclusion
This application note details a robust and efficient method for the synthesis of 5-Iodotubercidin from Tubercidin. The direct iodination with N-Iodosuccinimide is a reliable procedure that provides the target compound in good yield. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification, enabling researchers to confidently produce high-purity 5-Iodotubercidin for use in drug discovery and chemical biology applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine in FLT3 inhibitor synthesis
Application Note & Protocols
Topic: The Strategic Application of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the Synthesis of Potent FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Oncology.
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a high-value therapeutic target in acute myeloid leukemia (AML), where activating mutations drive aggressive disease progression.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to mimic adenine and form key hydrogen bonds within the ATP-binding hinge region of kinases.[3][4] This guide details the strategic use of a key intermediate, This compound , as a versatile platform for the synthesis of potent and selective FLT3 inhibitors. We provide a rationale for its application, detailed synthetic protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and an overview of the biological context for the resulting inhibitors.
Introduction: Targeting FLT3 in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, is characterized by mutations in the FLT3 gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the FLT3 receptor.[1][5] This aberrant signaling perpetually drives downstream pathways, including STAT5, MAPK, and PI3K/AKT, promoting uncontrolled cell proliferation and survival, and is strongly associated with a poor prognosis.[5][6] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FLT3 is a cornerstone of modern AML therapy.[7]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine and serves as an ideal "hinge-binding" motif for ATP-competitive kinase inhibitors.[4] The strategic placement of an iodine atom at the C5 position of this scaffold creates This compound , a critical building block. The C-I bond provides a robust and versatile synthetic handle for introducing molecular diversity through modern cross-coupling chemistry, enabling the exploration of adjacent pockets within the kinase active site to enhance potency and selectivity.[8][9]
Synthetic Strategy: Leveraging the 5-Iodo Intermediate
The core principle of the synthetic strategy is to use the 7-deazapurine moiety of this compound to anchor the molecule in the kinase hinge region. The iodine at the C5 position then serves as a reactive hotspot for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[8] This allows for the covalent attachment of a wide array of aryl, heteroaryl, or alkynyl fragments. These appended moieties can be tailored to occupy the solvent-exposed region and deeper allosteric pockets of the FLT3 active site, thereby engineering high-affinity and selective inhibitors.[10]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[11] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the desired biaryl product.[12]
The Sonogashira Coupling
For instances where a more rigid, linear linker is desired to probe specific interactions, the Sonogashira coupling is employed to install an alkynyl group at the C5 position. This reaction is co-catalyzed by palladium and copper and involves the coupling of the 5-iodo intermediate with a terminal alkyne.[13][14]
Experimental Protocols & Data
The following section provides a representative, field-tested protocol for the Suzuki-Miyaura coupling of this compound.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, DMF, Toluene/Water mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying the glassware removes adsorbed water which can interfere with the reaction.
-
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the resulting suspension by bubbling N₂ or Ar through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Rationale: Degassing removes dissolved oxygen, which can degrade both the catalyst and phosphine ligands, leading to lower yields.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive flow of inert gas.
-
Rationale: The catalyst is added last to the oxygen-free mixture to maximize its lifespan and catalytic activity.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous washes remove the inorganic base and boronic acid byproducts. Celite filtration effectively removes heterogeneous palladium residues.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table of Representative Reaction Parameters
The versatility of the 5-iodo intermediate allows for coupling with a wide range of boronic acids. The table below summarizes typical conditions that can be used as a starting point for optimization.
| Entry | Arylboronic Acid (Ar-B(OH)₂) Substrate | Catalyst | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 70-85 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 65-80 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
Data presented is illustrative and based on established methodologies in organic synthesis. Actual yields may vary.[8][15][16]
Biological Mechanism of Action
The FLT3 Signaling Cascade
In normal hematopoiesis, the binding of FLT3 Ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[5] This activation creates docking sites for signaling proteins, initiating cascades like STAT5, PI3K/AKT, and RAS/MAPK, which collectively regulate the survival, proliferation, and differentiation of hematopoietic progenitor cells.[5][6]
Inhibition by 5-Aryl-7-deazapurine Derivatives
Activating mutations (FLT3-ITD/TKD) cause the receptor to be perpetually "on," leading to malignant transformation. The synthesized inhibitors function as ATP-competitive (Type I or Type II) inhibitors. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core occupies the adenine-binding region, forming critical hydrogen bonds with the kinase hinge. The 5-aryl substituent, installed via the Suzuki coupling, extends into the hydrophobic pocket adjacent to the ATP-binding site, conferring potency and selectivity. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking receptor autophosphorylation and shutting down the downstream oncogenic signals, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[17][18]
Conclusion
This compound is a high-value, strategic intermediate for the development of novel FLT3 inhibitors. Its 7-deazapurine core provides the essential hinge-binding interactions, while the C5-iodo functionality serves as a versatile chemical handle for diversification through robust and scalable palladium-catalyzed cross-coupling reactions. This approach enables medicinal chemists to systematically probe the inhibitor binding site, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in the rational design of next-generation therapeutics for FLT3-mutated AML.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. scielo.br [scielo.br]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Cancer Research: A Technical Guide
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central to the signal transduction pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This structural motif serves as a foundational building block for a multitude of kinase inhibitors, owing to its ability to mimic the purine core of ATP and effectively compete for the ATP-binding site of various kinases.
Within this important class of compounds, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out as a critical synthetic intermediate. The iodine atom at the C-5 position provides a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against different kinase targets. This strategic placement of iodine allows for the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, leading to the discovery of inhibitors with enhanced potency and selectivity.
This technical guide provides an in-depth exploration of the application of this compound in cancer research. We will delve into its role in the synthesis of potent Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) inhibitors, provide detailed protocols for their synthesis and biological evaluation, and discuss the underlying signaling pathways they target.
Targeting Key Oncogenic Pathways: JAK-STAT and EGFR Signaling
The versatility of this compound as a synthetic precursor allows for the development of inhibitors targeting distinct and critical oncogenic signaling pathways. Two of the most prominent examples are the JAK-STAT and EGFR pathways.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, where it modulates gene expression.[2] This pathway is integral to immunity, inflammation, and hematopoiesis.[3] Its aberrant activation is a key driver in various hematological malignancies and solid tumors.
Mechanism of Action of JAK Inhibitors Derived from this compound:
Small molecule inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, function as ATP-competitive inhibitors of JAKs.[4] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression involved in cell proliferation and survival.
Figure 1: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Overexpression or activating mutations of EGFR are frequently observed in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-established therapeutic target.[5]
Mechanism of Action of EGFR Inhibitors Derived from this compound:
Similar to JAK inhibitors, EGFR inhibitors based on the 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold act as ATP-competitive inhibitors.[6] They bind to the kinase domain of EGFR, preventing its autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Figure 2: The EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
Synthetic Protocols: From Intermediate to Potent Inhibitor
The true utility of this compound lies in its synthetic accessibility and the ease with which it can be elaborated into complex, biologically active molecules. Below is a representative protocol for the synthesis of a JAK inhibitor, Tofacitinib, which highlights the key transformations involving this intermediate.
Protocol 1: Synthesis of Tofacitinib
This protocol outlines a common synthetic route to Tofacitinib, starting from the more readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then iodinated to form the key intermediate.
Step 1: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: This step introduces the iodine atom at the C-5 position, which is crucial for subsequent cross-coupling reactions.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
-
Step 2: Suzuki Coupling with a Boronic Acid Ester
-
Rationale: This step introduces the desired aryl or heteroaryl group at the C-5 position, a key determinant of inhibitor selectivity.
-
Procedure:
-
In a reaction vessel, combine 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This step couples the pyrrolo[2,3-d]pyrimidine core with the desired amine-containing side chain.
-
Procedure:
-
To a solution of the C-5 substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a polar aprotic solvent (e.g., DMSO), add the desired amine component (e.g., (3R,4R)-N,4-dimethylpiperidin-3-amine) and a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture to facilitate the substitution reaction.
-
Upon completion, cool the reaction, dilute with water, and extract the product.
-
Purify the product by chromatography to yield the Tofacitinib precursor.
-
Step 4: Final Acylation
-
Rationale: This final step introduces the cyanoacetyl group to complete the synthesis of Tofacitinib.
-
Procedure:
-
Dissolve the Tofacitinib precursor in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of cyanoacetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, extract the product, and purify by recrystallization or chromatography to obtain Tofacitinib.[7]
-
Biological Evaluation: Assessing Inhibitor Potency and Cellular Effects
Once synthesized, the novel pyrrolo[2,3-d]pyrimidine derivatives must be rigorously evaluated for their biological activity. This involves a series of in vitro assays to determine their potency, selectivity, and effects on cancer cells.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., JAK1, EGFR).
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, the appropriate substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[8]
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[8]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Figure 3: Workflow for a typical MTT cell viability assay.
Protocol 4: Western Blot Analysis of Target Protein Phosphorylation
-
Objective: To determine if the test compound inhibits the phosphorylation of its target kinase and downstream signaling proteins (e.g., p-STAT, p-EGFR).
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies specific to the phosphorylated form of a protein, one can assess the effect of an inhibitor on its activation state.[13]
-
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.[2]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Data Presentation: A Snapshot of Inhibitor Efficacy
The following table summarizes the reported IC50 values for representative pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, demonstrating the potent anti-proliferative activity that can be achieved starting from the this compound intermediate.
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR | A549 (Lung) | 5.988 | [16] |
| 5-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | EGFR/AURKA | Various | 2.93 - 6.68 | [6] |
| Pyrido[2,3-d:6,5-d']dipyrimidine | Not Specified | HEPG-2 (Liver) | 6.9 | [3] |
| 4-Aminopyrazolo[3,4-d]pyrimidine | Not Specified | Renal Cancer Cell Lines | Varies | [17] |
Conclusion: A Versatile Scaffold for Future Cancer Therapeutics
This compound represents a cornerstone in the development of targeted cancer therapies. Its strategic design allows for the efficient synthesis of a diverse array of kinase inhibitors with high potency and selectivity. The ability to readily modify the C-5 position enables medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, leading to the discovery of novel drug candidates for a range of malignancies. The protocols and methodologies outlined in this guide provide a framework for researchers to utilize this valuable intermediate in their own drug discovery efforts, ultimately contributing to the advancement of precision oncology. As our understanding of the complex signaling networks that drive cancer continues to evolve, the pyrrolo[2,3-d]pyrimidine scaffold, and key intermediates like this compound, will undoubtedly remain at the forefront of innovative cancer research.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.unl.pt [research.unl.pt]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tofacitinib [cjph.com.cn]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of RIPK1 Inhibitors from 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Introduction: Targeting RIPK1, a Linchpin of Cell Death and Inflammation
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating a complex signaling network that balances cell survival, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity is implicated in a wide array of human pathologies, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.[1][3][4][5] This has positioned RIPK1 as a compelling therapeutic target for the development of novel small-molecule inhibitors.[4][6][7]
The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death, and can also contribute to apoptotic signaling.[8][9][10] The unique structural features of the RIPK1 kinase domain, particularly a hydrophobic pocket, have facilitated the development of highly selective inhibitors.[6][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of RIPK1 inhibitors derived from the versatile 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. This scaffold serves as an excellent starting point for inhibitor development due to its structural similarity to the adenine core of ATP, making it a suitable template for ATP-competitive kinase inhibitors.[12]
The RIPK1 Signaling Nexus: A Visual Guide
Under normal physiological conditions, RIPK1 acts as a scaffold protein, participating in signaling complexes that promote cell survival through the activation of the NF-κB pathway.[13][14][15] However, upon specific stimuli, such as TNF-α signaling, and in the absence of caspase-8 activity, RIPK1 kinase activity is unleashed, leading to the formation of the necrosome and subsequent execution of necroptosis.[8][9]
Figure 1: Simplified RIPK1 Signaling Pathway
Caption: A diagram of the RIPK1 signaling pathway.
Part 1: Synthesis of RIPK1 Inhibitors from this compound
The this compound scaffold is a versatile starting material for generating a library of potential RIPK1 inhibitors.[16][17] The iodine atom at the C5 position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the inhibitor's structure-activity relationship (SAR).
Figure 2: General Workflow for RIPK1 Inhibitor Development
Caption: The workflow for developing RIPK1 inhibitors.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes a general method for introducing aryl or heteroaryl groups at the C5 position of the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent).
-
Add the aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents).
-
Add the base (2-3 equivalents).
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation/Arylation at the 7-Position
This protocol allows for the modification of the N7 position of the pyrrole ring, which can influence inhibitor potency and pharmacokinetic properties.
Materials:
-
This compound or its C5-substituted derivative
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
To a solution of the pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or benzyl halide (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: In Vitro Evaluation of RIPK1 Inhibitors
Once a library of compounds has been synthesized and purified, their ability to inhibit RIPK1 kinase activity must be assessed. A tiered approach, starting with biochemical assays and progressing to cellular assays, is recommended.
Protocol 3: RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[18][19][20]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
In the wells of a microplate, add the RIPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Description |
| Enzyme | Recombinant Human RIPK1 |
| Substrate | Myelin Basic Protein (MBP) |
| ATP Concentration | Typically at or near the Kₘ value |
| Assay Principle | Luminescence-based detection of ADP |
| Readout | IC₅₀ (half-maximal inhibitory concentration) |
Protocol 4: Cellular Target Engagement Assay (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay allows for the quantification of compound binding to the target protein in living cells.[21]
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK1 fusion vector
-
NanoBRET™ tracer
-
Synthesized inhibitor compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well plates
-
Luminometer capable of reading filtered luminescence
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector and plate them in the assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Execution:
-
Prepare a solution of the NanoBRET™ tracer and the test compounds in Opti-MEM®.
-
Add this solution to the cells.
-
Incubate at 37 °C in a CO₂ incubator for a specified time to allow for compound entry and binding.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC₅₀ value by plotting the change in the NanoBRET™ ratio against the inhibitor concentration.
-
Part 3: Cellular Efficacy of RIPK1 Inhibitors
Following the confirmation of direct target engagement, the functional consequences of RIPK1 inhibition in a cellular context must be evaluated.
Protocol 5: Necroptosis Protection Assay
This assay assesses the ability of the synthesized compounds to protect cells from necroptotic cell death induced by a specific stimulus.
Materials:
-
HT-29 or L929 cells
-
TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Synthesized inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle-treated and TSZ-treated controls.
-
Determine the EC₅₀ value (half-maximal effective concentration) for necroptosis protection.
-
| Cell Line | Inducing Agents | Assay Principle | Readout |
| HT-29 or L929 | TNF-α, Smac mimetic, z-VAD-FMK (TSZ) | Luminescence-based cell viability | EC₅₀ (necroptosis protection) |
Protocol 6: Western Blot Analysis of RIPK1 Phosphorylation
This assay directly measures the inhibition of RIPK1 autophosphorylation, a key marker of its activation.[19]
Materials:
-
Cells capable of undergoing necroptosis (e.g., HT-29)
-
Inducing agents (TSZ)
-
Synthesized inhibitor compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with inhibitors and induce necroptosis as described in Protocol 5.
-
Lyse the cells at a specific time point after induction (e.g., 4-6 hours).
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.
Conclusion and Future Directions
The protocols and workflows outlined in this application note provide a robust framework for the discovery and development of novel RIPK1 inhibitors based on the this compound scaffold. Successful identification of potent and selective inhibitors in biochemical and cellular assays will pave the way for lead optimization and subsequent evaluation in in vivo models of inflammatory and neurodegenerative diseases.[22] The ultimate goal is the development of a clinical candidate with a favorable safety and efficacy profile for the treatment of RIPK1-mediated diseases.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis - Wikipedia [en.wikipedia.org]
- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 15. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 16. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound, 1G | Labscoop [labscoop.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sophion.com [sophion.com]
Application Notes and Protocols for the Enzymatic Synthesis of 7-Deazapurine Cyclic Dinucleotide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Deazapurine Cyclic Dinucleotides
Cyclic dinucleotides (CDNs) are crucial second messengers in both prokaryotic and eukaryotic cells. In mammals, the cyclic GMP-AMP synthase (cGAS) produces 2'3'-cGAMP in response to cytosolic double-stranded DNA, a danger signal associated with viral infections and cellular damage. This 2'3'-cGAMP then activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an innate immune response.[1] The therapeutic potential of STING agonists in cancer immunotherapy has led to significant interest in developing novel CDN analogues with enhanced potency and favorable pharmacological properties.
7-deazapurine-modified CDNs represent a promising class of such analogues. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom offers a strategic point for chemical modification. These modifications can modulate the molecule's affinity for the STING receptor and its overall biological activity. Enzymatic synthesis provides a powerful and stereospecific approach to generate these complex molecules, often in a single step from nucleoside triphosphate precursors. This guide provides a detailed overview and practical protocols for the enzymatic synthesis of 7-deazapurine CDN analogues using cGAS and bacterial dinucleotide cyclases.
Principle of Enzymatic Synthesis
The enzymatic synthesis of 7-deazapurine CDN analogues leverages the catalytic activity of dinucleotide cyclases. These enzymes utilize two nucleoside triphosphate (NTP) molecules to generate a cyclic dinucleotide with the release of two pyrophosphate molecules. By substituting one or both of the natural NTPs with a 7-deazapurine-modified NTP analogue, it is possible to synthesize the corresponding modified CDN.
Several enzymes have been shown to be effective for this purpose, each with its own substrate specificity and producing a characteristic phosphodiester linkage:
-
Mouse cyclic GMP-AMP synthase (mcGAS): Produces 2'3'-linked CDNs, the canonical linkage for STING activation in mammals. It is activated by double-stranded DNA (dsDNA).
-
DncV (Dinucleotide cyclase from Vibrio cholerae): A bacterial dinucleotide cyclase that synthesizes 3'3'-linked CDNs.
-
DisA (Diadenylate cyclase from Bacillus subtilis): Another bacterial enzyme that primarily produces 3'3'-linked cyclic di-adenosine monophosphate (c-di-AMP) but can accept other NTPs.
The choice of enzyme dictates the resulting phosphodiester linkage in the CDN analogue, which can influence its biological activity. It has been demonstrated that mcGAS can tolerate small substituents at the 7-position of 7-deazapurine NTPs.
Experimental Workflow Overview
The overall process for generating and characterizing 7-deazapurine CDN analogues can be broken down into four key stages:
-
Enzyme Production: Expression and purification of the recombinant dinucleotide cyclase (mcGAS, DncV, or DisA).
-
Enzymatic Reaction: Incubation of the purified enzyme with the appropriate natural and 7-deazapurine-modified NTPs.
-
Purification: Separation of the synthesized CDN analogue from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Verification of the identity and purity of the final product using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Overall experimental workflow for the enzymatic synthesis and characterization of 7-deazapurine CDN analogues.
Part 1: Enzyme Expression and Purification
A reliable source of active enzyme is paramount for successful enzymatic synthesis. The following is a general protocol for the expression and purification of His-tagged recombinant mcGAS, DncV, or DisA from E. coli. This protocol may require optimization depending on the specific expression construct and laboratory equipment.
Protocol 1: Expression and His-Tag Purification of Dinucleotide Cyclases
1. Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the His-tagged enzyme of interest (e.g., pET vector with an N-terminal 6xHis-tag).
-
Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a lower temperature, such as 18°C, for 16-20 hours with shaking to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
2. Lysis:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis. The viscosity of the lysate can be reduced by adding DNase I.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble His-tagged protein.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT, 10% glycerol) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT, 10% glycerol).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
4. Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein and perform a buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles.
Part 2: Enzymatic Synthesis of 7-Deazapurine CDN Analogues
The following protocols provide starting conditions for the enzymatic synthesis of 7-deazapurine CDN analogues using mcGAS, DncV, and DisA. Optimization of substrate and enzyme concentrations may be necessary to maximize yield.
Figure 2: General scheme of the enzymatic synthesis of a 7-deazapurine CDN analogue.
Protocol 2: Synthesis of 2'3'-linked 7-Deazapurine CDNs using mcGAS
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components:
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Salts: 10 mM MgCl₂, 100 mM NaCl
-
dsDNA activator: 1 µM (e.g., 45-bp dsDNA)
-
Substrates: 1 mM of each NTP (e.g., 1 mM 7-deaza-GTP and 1 mM ATP)
-
Enzyme: 1-5 µM purified mcGAS
-
Total Volume: 100 µL (can be scaled up)
-
-
Incubate the reaction at 37°C for 16-24 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding EDTA to a final concentration of 20 mM.
-
Centrifuge the reaction mixture at high speed for 10 minutes to pellet any precipitated protein.
-
The supernatant is now ready for HPLC purification.
Protocol 3: Synthesis of 3'3'-linked 7-Deazapurine CDNs using DncV or DisA
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components:
-
Buffer: 50 mM HEPES, pH 8.0
-
Salts: 10 mM MgCl₂, 100 mM NaCl
-
Reducing agent: 1 mM DTT
-
Substrates: 1 mM of each NTP
-
Enzyme: 1-5 µM purified DncV or DisA
-
Total Volume: 100 µL (can be scaled up)
-
-
Incubate the reaction at:
-
37°C for DncV for 16-24 hours.
-
50°C for DisA for 16-24 hours.
-
-
Terminate the reaction and process the sample as described in Protocol 2, steps 3-5.
| Enzyme | Linkage | Temperature | Key Buffer Components | Activator |
| mcGAS | 2'3' | 37°C | Tris-HCl, MgCl₂ | dsDNA |
| DncV | 3'3' | 37°C | HEPES, MgCl₂, DTT | None |
| DisA | 3'3' | 50°C | HEPES, MgCl₂, DTT | None |
Table 1: Summary of reaction conditions for different dinucleotide cyclases.
Part 3: Purification of 7-Deazapurine CDN Analogues
Reverse-phase HPLC is the method of choice for purifying the synthesized CDN analogues from the reaction mixture. The following is a general protocol that can be adapted based on the specific properties of the synthesized molecule.
Protocol 4: Reverse-Phase HPLC Purification
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for this separation.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: Acetonitrile
-
-
Gradient: A linear gradient from 0% to 30% Buffer B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient may need to be optimized to achieve the best separation of the CDN from unreacted NTPs and other reaction components.
-
Sample Preparation: Filter the supernatant from the terminated enzymatic reaction through a 0.22 µm filter before injection.
-
Detection: Monitor the elution profile at 260 nm or another appropriate wavelength based on the UV absorbance of the 7-deazapurine analogue.
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Lyophilization: Lyophilize the collected fractions to remove the mobile phase. Multiple rounds of lyophilization with the addition of water may be necessary to completely remove the TEAB. The final product will be a fluffy white powder.
Part 4: Characterization of 7-Deazapurine CDN Analogues
The identity and purity of the synthesized CDN analogues should be confirmed by mass spectrometry and NMR spectroscopy.
1. Mass Spectrometry:
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.
-
Expected Mass: Calculate the theoretical mass of the synthesized CDN and look for the corresponding [M-H]⁻ ion in negative ion mode or [M+H]⁺ in positive ion mode. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information. Key fragments often correspond to the loss of the nucleobases and cleavage of the phosphodiester backbone.[2]
2. NMR Spectroscopy:
-
¹H NMR: Provides information about the protons in the molecule, including those on the ribose sugar and the nucleobases. The chemical shifts of the anomeric protons (H1') are characteristic of the nucleotide conformation.
-
³¹P NMR: This is a crucial technique for confirming the formation of the cyclic phosphodiester linkage. A cyclic dinucleotide will typically show two distinct phosphorus signals in the region of 0 to -15 ppm, with coupling between them.[3] The exact chemical shifts will depend on the specific structure of the analogue.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive enzyme | Verify enzyme activity with natural substrates. Ensure proper storage and handling. |
| Substrate not accepted by the enzyme | The 7-deazapurine modification may be too bulky or otherwise incompatible with the enzyme's active site. Consider using a different enzyme or a chemical synthesis approach. | |
| Suboptimal reaction conditions | Optimize pH, temperature, and concentrations of substrates and enzyme. For mcGAS, ensure the dsDNA activator is of good quality and at an appropriate concentration. | |
| Poor separation during HPLC | Inappropriate gradient or column | Optimize the HPLC gradient. Try a different C18 column or a different mobile phase buffer system (e.g., ammonium acetate). |
| Multiple peaks in the product fraction | Incomplete reaction or side products | Extend the reaction time. Re-optimize HPLC conditions for better separation. |
| Difficulty in removing TEAB after lyophilization | TEAB is a volatile salt but can be persistent | Perform multiple co-evaporations with water or a water/methanol mixture. |
Conclusion
The enzymatic synthesis of 7-deazapurine cyclic dinucleotide analogues is a powerful and efficient method for generating novel STING agonists. By carefully selecting the appropriate dinucleotide cyclase and optimizing the reaction and purification conditions, researchers can produce a wide range of these promising immunomodulatory compounds for further investigation in drug discovery and development. The protocols and guidelines provided in this document serve as a comprehensive starting point for scientists entering this exciting field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Deazapurine Nucleosides
Welcome to the dedicated technical support center for the synthesis of 7-deazapurine nucleosides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction to the Challenges
The synthesis of 7-deazapurine nucleosides, while crucial for the development of antiviral, and antitumor agents, is fraught with unique challenges. The replacement of nitrogen at the 7-position with a carbon atom significantly alters the electronic properties of the purine ring system, impacting reactivity and stability. Key hurdles often arise during the critical glycosylation step, subsequent functional group interconversions, and final purification. This guide provides practical, experience-driven solutions to these common problems.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues during the synthesis of 7-deazapurine nucleosides.
Issue 1: Low Yields and Poor Anomeric Selectivity in Glycosylation
Question: We are experiencing low yields and a mixture of α and β anomers during the glycosylation of our 7-deazapurine base with a protected ribose donor. How can we improve the yield and favor the desired β-anomer?
Root Cause Analysis:
The formation of the N-glycosidic bond is a critical step, and its outcome is highly dependent on the reaction conditions and the nature of both the 7-deazapurine base and the sugar donor. Several factors can contribute to low yields and poor selectivity:
-
Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst are paramount. An inappropriate Lewis acid can either fail to activate the sugar donor sufficiently or lead to undesired side reactions, such as degradation of the starting materials.
-
Inefficient Silylation: In the widely used silyl-Hilbert-Johnson reaction, incomplete silylation of the 7-deazapurine base leads to a heterogeneous reaction mixture and reduces the nucleophilicity of the base.
-
Reaction Temperature and Time: Glycosylation reactions are often temperature-sensitive. Running the reaction at too high a temperature can lead to anomerization and degradation, while a temperature that is too low may result in an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for glycosylation.
Recommended Protocol:
-
Optimize the Lewis Acid:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often the Lewis acid of choice for these reactions. Start with 1.2-1.5 equivalents relative to the sugar donor.
-
If TMSOTf fails, consider other Lewis acids such as tin(IV) chloride (SnCl4) .
-
-
Ensure Complete Silylation:
-
Before adding the sugar donor and Lewis acid, confirm the complete silylation of the 7-deazapurine base. This can be monitored by ¹H NMR; the disappearance of the N-H proton signal is a key indicator.
-
Use a sufficient excess of the silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and allow adequate time for the reaction to go to completion.
-
-
Control Reaction Temperature:
-
Initiate the reaction at a low temperature (e.g., 0 °C or -20 °C) and allow it to slowly warm to room temperature. This can help to control the anomeric selectivity.
-
Data Summary: Lewis Acid Comparison
| Lewis Acid | Typical Equivalents | Common Solvents | Key Considerations |
| TMSOTf | 1.2 - 1.5 | Acetonitrile, Dichloromethane | Highly effective but moisture-sensitive. |
| SnCl4 | 1.1 - 1.3 | Dichloromethane, 1,2-Dichloroethane | Stronger Lewis acid; may require lower temperatures. |
| BF3·OEt2 | 2.0 - 3.0 | Dichloromethane | Can be effective but may lead to more side products. |
Issue 2: Difficulty in Removing Protecting Groups
Question: We are struggling with the deprotection of our synthesized 7-deazapurine nucleoside. Standard conditions are either incomplete or lead to the degradation of the compound. What are some robust deprotection strategies?
Root Cause Analysis:
The stability of the 7-deazapurine core and the glycosidic bond can be sensitive to the conditions used for deprotection.
-
Acid Sensitivity: The glycosidic bond can be labile under strongly acidic conditions, leading to cleavage and loss of the sugar moiety.
-
Base Sensitivity: While generally more stable to basic conditions than purine nucleosides, some functional groups on the 7-deazapurine ring can still be sensitive to strong bases.
-
Steric Hindrance: Bulky protecting groups, particularly on the sugar, can be sterically hindered, requiring harsher conditions for removal, which in turn can compromise the integrity of the nucleoside.
Troubleshooting Deprotection:
Caption: Decision tree for deprotection strategies.
Recommended Protocols:
-
For Silyl Protecting Groups (e.g., TBDMS):
-
Dissolve the protected nucleoside in anhydrous tetrahydrofuran (THF).
-
Add 1.1 equivalents of tetrabutylammonium fluoride (TBAF) (1M solution in THF) per silyl group.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
-
For Acyl Protecting Groups (e.g., Benzoyl, Acetyl):
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Bubble ammonia gas through the solution at 0 °C for 15-20 minutes, or use a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the solution under reduced pressure.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the 7-position of 7-deazapurines less reactive towards electrophiles compared to purines?
The nitrogen at position 7 in the purine ring is a lone-pair-donating atom, which makes this position susceptible to electrophilic attack. In 7-deazapurines, this nitrogen is replaced by a carbon atom, which is significantly less nucleophilic. This fundamental electronic difference makes direct functionalization at the 7-position more challenging and often requires alternative synthetic strategies, such as starting from a pre-functionalized pyrrole ring.
Q2: What are the best analytical techniques to confirm the anomeric configuration of my synthesized nucleoside?
The most reliable method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically through:
-
¹H NMR: The coupling constant (J-value) between the anomeric proton (H-1') and the H-2' proton of the ribose ring is diagnostic. For β-anomers, this coupling is typically larger (around 5-8 Hz) due to a trans-diaxial relationship in many conformations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show spatial proximity between protons. For a β-anomer, a cross-peak is expected between the base proton (H-6 or H-8 depending on the purine) and the anomeric proton (H-1'), as well as other protons on the same face of the sugar ring.
Q3: How can I improve the solubility of my 7-deazapurine base for the glycosylation reaction?
Poor solubility of the 7-deazapurine base in common organic solvents is a frequent issue. To address this:
-
Silylation: As mentioned in the troubleshooting guide, converting the base to its silylated derivative not only activates it for glycosylation but also significantly improves its solubility in solvents like acetonitrile and dichloromethane.
-
Co-solvents: The use of a co-solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in small amounts can help to dissolve the starting material, but care must be taken as these solvents can sometimes interfere with the reaction.
Q4: Are there any specific safety precautions I should take when working with the reagents for 7-deazapurine synthesis?
Yes, several reagents used in these syntheses require careful handling:
-
Lewis Acids (TMSOTf, SnCl4): These are highly corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Silylating Agents (BSA): These are also moisture-sensitive and can be irritating. Handle in a well-ventilated area.
-
Ammonia Gas: This is a toxic and corrosive gas. It should only be used in a well-maintained fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Technical Support Center: Enhancing the Solubility of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this class of compounds.
Introduction: Understanding the Solubility Challenge
The this compound scaffold is a critical component in many targeted therapies, particularly as kinase inhibitors. However, its derivatives are often characterized by poor aqueous solubility, which can significantly hinder preclinical development and therapeutic efficacy. This low solubility is primarily attributed to the planar, aromatic, and often crystalline nature of these molecules, which leads to strong intermolecular interactions and high lattice energy.
This guide will explore various strategies to overcome these solubility limitations, from fundamental physicochemical modifications to advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of my this compound derivative?
A1: The low solubility of these derivatives typically stems from a combination of factors:
-
High Crystallinity: The planar structure facilitates strong crystal lattice packing, making it difficult for solvent molecules to break the solid-state interactions.
-
Hydrophobicity: The pyrrolo[2,3-d]pyrimidine core and the iodo-substituent contribute to the molecule's lipophilic character.
-
Ionization State: The amine group on the pyrimidine ring is basic. The solubility of the compound is therefore highly dependent on the pH of the solution.[1]
Q2: What is the first step I should take to improve the solubility of my compound for initial in vitro screening?
A2: For early-stage screening, the most straightforward approach is often to create a stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Solvent Selection: Begin with a strong organic solvent like dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your assay, which could otherwise interfere with the biological system.
-
Precipitation Check: After diluting the stock solution into your aqueous buffer, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore co-solvent systems.
Q3: Can pH modification be used to enhance the solubility of these compounds?
A3: Yes, pH adjustment is a powerful tool for this class of molecules.[2] The 4-amine group is basic and can be protonated at acidic pH, forming a more soluble salt.[3]
-
Mechanism: By lowering the pH, you increase the proportion of the ionized, more soluble form of the compound.[4]
-
Practical Steps: Prepare your aqueous buffer at a lower pH (e.g., pH 4-6) and then measure the solubility of your compound. It is crucial to determine the pKa of your specific derivative to select the optimal pH range for solubilization.[5]
-
Caution: Be mindful that pH changes can affect the stability of your compound and the activity of your biological target.
Troubleshooting Guides & Detailed Protocols
Issue 1: Compound Precipitates Out of Solution During In Vitro Assays
This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer.
Troubleshooting Workflow:
A workflow for addressing compound precipitation.
Protocol 1: Co-solvent System Optimization
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[6][7]
Common Co-solvents:
Step-by-Step Protocol:
-
Prepare a series of co-solvent/buffer solutions: Start with low percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) in your primary aqueous buffer.
-
Solubility Determination: Add an excess of your compound to each co-solvent/buffer mixture.
-
Equilibration: Shake the samples for 24-48 hours at a controlled temperature to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant using a suitable method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
Data Summary Table:
| Co-solvent System | % (v/v) | Solubility (µg/mL) |
| Buffer Only | 0% | [Insert experimental value] |
| Ethanol/Buffer | 5% | [Insert experimental value] |
| Ethanol/Buffer | 10% | [Insert experimental value] |
| PEG 400/Buffer | 5% | [Insert experimental value] |
| PEG 400/Buffer | 10% | [Insert experimental value] |
Issue 2: Insufficient Solubility for In Vivo Studies
For animal studies, higher concentrations are often required, and the use of high percentages of organic solvents may be limited due to toxicity.
Advanced Formulation Strategies:
-
Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[9][10] Commonly used pharmaceutical surfactants include Tween® 80 and sodium lauryl sulfate.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12][13][14]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[15][16] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles with enhanced dissolution.[17][18]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[19][20]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin-based formulation.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
Step-by-Step Protocol:
-
Prepare an aqueous solution of HP-β-CD: Dissolve a known amount of HP-β-CD in deionized water (e.g., a 40% w/v solution).
-
Add the compound: Slowly add an excess of your compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours.
-
Equilibration and Separation: Similar to the co-solvent protocol, equilibrate and then separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant.
Logical Relationship Diagram:
Formation of a cyclodextrin inclusion complex.
Issue 3: Need for a Long-Term, Stable Formulation
For later-stage drug development, creating a stable, solid dosage form is often the goal.
Strategy: Prodrug Approach
A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body.[21][22] This approach can be used to improve solubility by attaching a polar functional group to the parent molecule.[23]
Conceptual Workflow:
The prodrug strategy for enhancing solubility.
Considerations for Prodrug Design:
-
Linker Chemistry: The bond connecting the promoiety must be stable in the formulation but readily cleaved in vivo.
-
Promoety Selection: The added group should significantly increase water solubility without introducing toxicity. Examples include phosphates, amino acids, and polyethylene glycol chains.
-
Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.
This strategy requires significant medicinal chemistry expertise and is typically employed when other formulation approaches are insufficient.[24]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. jddtonline.info [jddtonline.info]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 23. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
Technical Support Center: Purification of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this key synthetic intermediate. The following content is structured to address specific experimental challenges in a direct question-and-answer format.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 4-amino-5-iodopyrrolo[2,3-d]pyrimidine. Each entry details the issue, its probable causes, and validated solutions.
Issue 1: Poor Separation and Streaking during Silica Gel Column Chromatography
Question: I'm attempting to purify 4-amino-5-iodopyrrolo[2,3-d]pyrimidine using silica gel column chromatography, but I'm observing significant streaking of the product spot on my TLC plate and poor separation on the column. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying compounds containing basic amine functionalities on acidic silica gel. The free amino group on your pyrrolopyrimidine interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to tailing on TLC plates and a smeared band on your column, resulting in poor separation and reduced yield.
Causality Explained: The lone pair of electrons on the nitrogen of the amino group acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This acid-base interaction is strong enough to cause the compound to "stick" to the stationary phase, leading to the observed streaking.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent system. This deactivates the acidic sites on the silica gel, allowing your compound to travel through the column more uniformly.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase (e.g., dichloromethane/methanol).
-
Ammonia Solution: Pre-saturate your mobile phase with ammonia vapor or use a solvent system containing a small percentage of ammonium hydroxide (e.g., in methanol).
-
-
-
Use of Deactivated Silica: Consider using a deactivated silica gel, such as silica gel treated with a silanizing agent. However, modifying the mobile phase is often a more accessible and cost-effective first approach.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) can be very effective.
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: My 4-amino-5-iodopyrrolo[2,3-d]pyrimidine is still impure after column chromatography. I've tried recrystallization from common solvents like ethanol and ethyl acetate, but the purity doesn't improve significantly, or the recovery is very low. What should I do?
Answer:
Recrystallization is highly dependent on the solubility profile of your compound and the impurities present. The limited solubility of many heterocyclic compounds in common organic solvents can make finding a suitable recrystallization system challenging.[1]
Systematic Approach to Finding the Right Solvent System:
-
Solubility Testing: Begin by testing the solubility of a small amount of your crude product in a range of solvents at both room temperature and at their boiling points. The ideal single solvent for recrystallization will dissolve the compound when hot but have low solubility when cold.
| Solvent | Polarity Index | Boiling Point (°C) | Potential for Recrystallization |
| Water | 10.2 | 100 | Often poor solubility, but can be used as an anti-solvent. |
| Methanol | 5.1 | 65 | A good starting point. |
| Ethanol | 4.3 | 78 | Similar to methanol, but may offer different solubility characteristics. |
| Isopropanol | 3.9 | 82 | Can be effective if solubility in methanol/ethanol is too high at room temperature. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can be a good choice for nitrogen-containing heterocycles. |
| Ethyl Acetate | 4.4 | 77 | Moderate polarity, often a good choice for compounds of intermediate polarity. |
| Dichloromethane (DCM) | 3.1 | 40 | Often too good a solvent at room temperature, but can be used in a solvent/anti-solvent system. |
| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point and good solvating power for polar compounds. Often used with an anti-solvent due to its high boiling point.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Similar to DMF, excellent solvent but difficult to remove.[1] |
-
Solvent/Anti-Solvent Method: This is often the most successful technique for compounds with challenging solubility profiles.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like DMF or DMSO) at room temperature or with gentle heating.
-
Slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble, e.g., water, diethyl ether, or hexane) dropwise until you observe persistent cloudiness.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
Example Protocol:
-
Dissolve the crude 4-amino-5-iodopyrrolo[2,3-d]pyrimidine in a minimal amount of hot DMF.
-
Slowly add water dropwise until the solution becomes turbid.
-
Add a few drops of DMF to redissolve the precipitate.
-
Allow the solution to cool to room temperature undisturbed, then place it in a 4°C refrigerator overnight.
-
Collect the crystals by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure 4-amino-5-iodopyrrolo[2,3-d]pyrimidine?
While specific NMR and mass spectrometry data can vary slightly based on the solvent and instrument used, you should look for characteristic signals. The molecular formula is C6H5IN4, with a molecular weight of approximately 260.04 g/mol .[2] You should confirm the presence of the pyrrolo[2,3-d]pyrimidine core and the iodo-substituent through techniques like 1H NMR, 13C NMR, and mass spectrometry.
Q2: How stable is 4-amino-5-iodopyrrolo[2,3-d]pyrimidine? Are there any special handling precautions?
Generally, 4-amino-5-iodopyrrolo[2,3-d]pyrimidine is a stable solid at room temperature.[3] However, as with many iodo-substituted aromatic compounds, it is prudent to protect it from prolonged exposure to light to prevent potential decomposition. It is also good practice to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation over time.
Q3: My compound appears to be degrading on the silica gel column, as I see new, more polar spots on my TLC after the column. What is happening?
This could be due to the acidic nature of the silica gel, which can catalyze the decomposition of sensitive compounds. The solutions are similar to those for streaking:
-
Add a basic modifier like triethylamine to your eluent.
-
Use neutral or basic alumina as the stationary phase.
-
Minimize the time the compound spends on the column by running it as quickly as possible while still achieving good separation.
Q4: I have a persistent impurity that co-elutes with my product during column chromatography. What are my options?
If an impurity has a very similar polarity to your desired product, chromatographic separation can be difficult.
-
Optimize the Mobile Phase: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. The change in solvent selectivity may resolve the two compounds.
-
Recrystallization: This is often the best method to remove closely eluting impurities. A successful recrystallization can yield highly pure material.
-
Preparative TLC or HPLC: For small quantities of material, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.
Experimental Workflows
Workflow 1: Column Chromatography Purification
Caption: Workflow for silica gel column chromatography.
Workflow 2: Recrystallization Decision Tree
Caption: Decision tree for selecting a recrystallization method.
References
Technical Support Center: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, is a critical pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Iodination of this core, typically at the C5 position, provides a key synthetic handle for further functionalization through cross-coupling reactions.[4] While seemingly straightforward, this electrophilic aromatic substitution can be prone to several side reactions, leading to purification challenges and reduced yields. This guide provides practical, field-proven insights to help you achieve clean, efficient, and reproducible iodinations.
Troubleshooting Guide
This section addresses common problems observed during the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, their probable causes, and actionable solutions.
Issue 1: Incomplete Conversion or Low Yield of the Desired 5-Iodo Product
Symptoms:
-
Significant amount of starting material remains after the reaction, as observed by TLC or LC-MS.
-
The isolated yield of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is consistently low.
Probable Causes:
-
Insufficiently Activated Iodinating Agent: N-Iodosuccinimide (NIS) is a common reagent for this transformation.[4][5] Its electrophilicity can be highly dependent on the reaction solvent and the presence of acidic catalysts. In less polar solvents, the polarization of the N-I bond might be insufficient for efficient reaction with the electron-rich pyrrole ring.
-
Decomposition of the Iodinating Agent: NIS is sensitive to light and moisture.[6] Improper storage or handling can lead to decomposition, reducing the effective concentration of the active iodinating species.
-
Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, lower temperatures might not provide sufficient activation energy, leading to sluggish conversion. Conversely, excessively high temperatures can promote side reactions and degradation.
Solutions:
-
Optimize the Reaction Conditions:
-
Solvent Choice: Dimethylformamide (DMF) is a common solvent for this reaction as it effectively dissolves the starting material and facilitates the reaction.[7] Acetonitrile is another viable option.[8]
-
Acidic Catalyst: The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate NIS and accelerate the reaction.[5]
-
Temperature Control: A moderately elevated temperature, for instance, 45°C, may improve the reaction rate and yield.[4]
-
-
Ensure Reagent Quality:
-
Use freshly opened or properly stored NIS.
-
Consider recrystallizing the NIS if its quality is questionable.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
-
Experimental Protocol: Optimized Iodination with NIS
-
Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.
-
Add N-Iodosuccinimide (1.1-1.2 eq) to the solution at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Di-iodinated Byproducts
Symptoms:
-
Presence of a product with a mass corresponding to the addition of two iodine atoms in the LC-MS analysis.
-
Complex ¹H NMR spectrum with multiple sets of aromatic signals.
Probable Causes:
-
Excess Iodinating Reagent: Using a significant excess of the iodinating agent can lead to a second iodination on the pyrrole ring, typically at the C3 position.
-
High Reactivity of the Pyrrole Ring: The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine system is electron-rich and susceptible to multiple electrophilic substitutions.[9]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-iodination.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution over a period of time to maintain a low instantaneous concentration, thus minimizing over-iodination.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and improve selectivity for mono-iodination.
Issue 3: N-Iodination or Ring-Opened Impurities
Symptoms:
-
Observation of unexpected impurities in the crude reaction mixture.
-
Difficulty in purifying the desired product.
Probable Causes:
-
Reaction with the Aminopyrimidine Ring: While the pyrrole ring is the most nucleophilic site, under certain conditions, the exocyclic amine or the nitrogen atoms of the pyrimidine ring could potentially react.
-
Instability of the Product: The iodinated product may be unstable under the reaction or workup conditions, leading to degradation.
Solutions:
-
Control of pH: Maintain a neutral or slightly acidic pH during the reaction and workup to minimize side reactions involving the amino group.
-
Mild Workup Conditions: Use a mild quenching agent like sodium thiosulfate and avoid strong acids or bases during the workup.
-
Prompt Purification: Purify the product as soon as possible after the reaction to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with NIS?
A1: The iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with N-Iodosuccinimide (NIS) proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich C5 position of the pyrrole ring acts as the nucleophile, attacking the electrophilic iodine of the NIS. A proton is then lost from the C5 position to regenerate the aromaticity of the pyrrole ring, yielding the 5-iodo product.
Caption: Mechanism of Iodination.
Q2: Are there alternative iodinating reagents to NIS?
A2: Yes, other iodinating reagents can be used. Molecular iodine (I₂) in the presence of a base like potassium carbonate is a common alternative.[4] This method can be effective, but may require heating and longer reaction times. Other reagents like iodine monochloride (ICl) are generally too reactive and can lead to a lack of selectivity and the formation of multiple byproducts.
Q3: How can I confirm the regioselectivity of the iodination?
A3: The regioselectivity of the iodination can be confirmed using spectroscopic methods:
-
¹H NMR: The proton at the C5 position of the starting material will be absent in the spectrum of the 5-iodo product. A new set of signals corresponding to the protons on the pyrrole ring will be observed.
-
¹³C NMR: The carbon at the C5 position will show a significant upfield shift due to the heavy atom effect of iodine.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to confirm the spatial proximity of protons and thus the position of the iodine atom. For example, an NOE between the proton at C6 and the protons of the amino group would support iodination at C5.
Q4: What are the key safety precautions to take during this reaction?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any volatile iodine species.
-
Handling of Reagents: N-Iodosuccinimide is an irritant.[10] Avoid contact with skin and eyes. Iodine can cause stains and is also an irritant.
-
Quenching: The quenching of the reaction with sodium thiosulfate can be exothermic. Perform the quench slowly and with cooling if necessary.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, and generally provides high yields.[6] |
| Equivalents of NIS | 1.05 - 1.2 eq | Ensures complete conversion while minimizing di-iodination. |
| Solvent | DMF or Acetonitrile | Good solubility for reactants and facilitates the reaction.[7][8] |
| Catalyst | Catalytic TFA (optional) | Activates NIS for faster and more efficient reaction.[5] |
| Temperature | 0 °C to 45 °C | Balances reaction rate and selectivity.[4][7] |
| Workup | Quench with aq. Na₂S₂O₃ | Neutralizes excess iodine and is a mild workup procedure.[7] |
Troubleshooting Workflow
Caption: Troubleshooting Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. calibrechem.com [calibrechem.com]
- 7. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 8. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, 1G | Labscoop [labscoop.com]
reaction condition optimization for Negishi coupling of deazapurines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Negishi cross-coupling of deazapurine scaffolds. This document is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful C-C bond-forming reaction to synthesize novel deazapurine analogues. Deazapurines are a critical class of privileged structures in drug discovery, and their functionalization via palladium- or nickel-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction conditions for maximal yield and purity.
Core Principles: The Negishi Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for a palladium-catalyzed Negishi coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Each step has unique requirements that can be targeted for optimization.
Caption: A simplified representation of the Negishi catalytic cycle.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address the most common issues encountered during the Negishi coupling of deazapurines.
Q1: My reaction stalls at low conversion or fails to start. What are the most likely causes?
This is the most frequent issue and can stem from several sources. A systematic approach is key to identifying the culprit.
Cause A: Inactive Organozinc Reagent Organozinc reagents are highly sensitive to moisture and air.[1][4] Their degradation is a primary cause of reaction failure.
-
Solution 1: Verify Reagent Quality. If using a commercial solution, ensure it's not expired and has been stored properly under an inert atmosphere. If preparing it in situ, the quality of the zinc metal is paramount.
-
Solution 2: Zinc Activation. The passivating layer of zinc oxide on zinc dust must be removed. Pre-treatment with reagents like 1,2-dibromoethane or iodine in a polar aprotic solvent is effective.[5][6]
-
Solution 3: Use Additives. The addition of lithium chloride (LiCl) is often crucial. LiCl breaks up organozinc aggregates and increases solubility and reactivity, especially in solvents like THF.[5][6]
-
Solution 4: Rigorous Inert Conditions. Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of dry argon or nitrogen. Solvents must be anhydrous and degassed.[5]
Cause B: Catalyst Deactivation The palladium catalyst can be poisoned or may not enter the catalytic cycle efficiently.
-
Solution 1: Check Catalyst Source. Palladium sources, especially palladium(II) acetate, can degrade over time. If a bottle smells of acetic acid, its activity may be compromised.[7] Consider using a fresh bottle or a more robust pre-catalyst.
-
Solution 2: Ligand Choice. The electronic and steric properties of the phosphine ligand are critical.[8] For electron-deficient deazapurines, an electron-rich, bulky ligand like RuPhos or XPhos can facilitate the initial oxidative addition. For electron-rich deazapurines, a less donating ligand may be optimal.
-
Solution 3: Use a Pre-catalyst. Palladacycle pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) or PEPPSI-type catalysts are often more robust and generate the active Pd(0) species more reliably than using separate Pd sources and ligands.[9]
-
Solution 4: Catalyst Poisoning. Deazapurine substrates can sometimes contain impurities (e.g., residual sulfur compounds from synthesis) that coordinate to palladium and kill the catalyst. Re-purifying the starting material may be necessary.
Cause C: Poor Substrate Reactivity The nature of the halide on the deazapurine ring significantly impacts the rate of oxidative addition.
-
Solution: Halide Reactivity Order. The typical reactivity order is I > OTf > Br >> Cl.[1] If you are using a chloro-deazapurine, the reaction will be inherently slower and may require more forcing conditions (higher temperature, more active catalyst system). Consider converting the chloride to a bromide or iodide if possible.
Caption: A systematic workflow for troubleshooting failed Negishi couplings.
Q2: I'm observing significant amounts of homocoupled organozinc product. How can I suppress this side reaction?
Homocoupling (R²-R²) is a common side reaction that consumes your valuable organozinc reagent.
-
Cause: This often arises from a second transmetalation event or oxygen-initiated radical processes.[1]
-
Solution 1: Lower Temperature. Running the reaction at a lower temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Solution 2: Control Stoichiometry. Use a smaller excess of the organozinc reagent (e.g., 1.1-1.2 equivalents instead of 1.5 or more).
-
Solution 3: Slow Addition. Adding the organozinc reagent slowly via syringe pump to the reaction mixture can maintain a low instantaneous concentration, minimizing the chance of homocoupling.
-
Solution 4: Change Ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate the reductive elimination step, which outcompetes the side reactions.[8][9]
Q3: My reaction produces a lot of de-halogenated deazapurine starting material. What's happening?
The formation of the de-halogenated (proto-dehalogenated) product (R¹-H) indicates the organometallic reagent is being quenched by a proton source.
-
Cause: The primary cause is the presence of adventitious water in the reaction.[1] Organozinc reagents are basic and will readily react with water.
-
Solution 1: Rigorously Dry Solvents and Reagents. Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry and that the inert gas line is passed through a drying agent.
-
Solution 2: Check Starting Materials. The deazapurine starting material itself could be wet. Dry it in a vacuum oven before use.
-
Solution 3: Use a Co-solvent. While THF is common, sometimes a more polar co-solvent like NMP or DMAc can improve reaction rates and minimize side reactions, though they must also be scrupulously dry.[10]
Key Parameter Optimization
For a new deazapurine substrate, a systematic optimization of reaction parameters is often necessary. The following table provides a good starting point for screening.
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Insights |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol%) | Screen Pd(OAc)₂, PdCl₂(dppf), or Buchwald Pre-catalysts (0.5-2 mol%) | Pre-catalysts often give more reproducible results by ensuring efficient generation of the active Pd(0) species.[7][9] |
| Ligand | SPhos (2-5 mol%) | Screen XPhos, RuPhos, P(tBu)₃ (Ligand:Pd ratio 1:1 to 2:1) | Bulky, electron-rich biarylphosphine ligands are excellent starting points for heteroaromatic couplings.[8][9] The optimal ligand depends on the electronics of the specific deazapurine. |
| Solvent | THF | Try Dioxane, Toluene, or THF/NMP mixtures | Solvent polarity can influence the rate of transmetalation. THF is a good general-purpose solvent. |
| Temperature | Room Temp to 50 °C | Screen from RT up to 80 °C | Higher temperatures can overcome activation barriers for oxidative addition, especially for aryl chlorides, but may increase side products.[9][11] |
| Organozinc Eq. | 1.5 equivalents | Titrate from 1.1 to 2.0 equivalents | A slight excess is needed to drive the reaction, but a large excess can lead to homocoupling and purification challenges.[11] |
| Additive | LiCl (if preparing Zn reagent) | N/A | For in situ preparation of organozinc reagents from organolithiums/Grignards and ZnCl₂, LiCl is often inherently present and beneficial.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of a Halogenated Deazapurine
Warning: This reaction must be performed under strictly anhydrous and inert conditions. Organozinc reagents are moisture and air-sensitive.[1][4]
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) overnight at 120 °C and allow to cool under a stream of dry argon or nitrogen.
-
Reagent Setup: To the reaction flask, add the halogenated deazapurine (1.0 equiv), the palladium pre-catalyst (e.g., SPhos G3, 0.02 equiv), and a magnetic stir bar.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution based on the deazapurine) via cannula or a dry syringe.
-
Reagent Addition: Begin stirring the mixture at room temperature. Add the organozinc reagent solution (e.g., Aryl-ZnCl in THF, 1.3 equiv) dropwise via syringe over 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor its progress by TLC or LC-MS.[12] A color change is often observed.
-
Quenching: Once the reaction is complete (or has stalled), cool the mixture to room temperature and quench carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Frequently Asked Questions (FAQs)
Q: Can I use Nickel instead of Palladium? A: Yes, nickel catalysts can be used for Negishi couplings and are sometimes more effective for coupling with aryl chlorides or for sp³-sp² couplings.[1] Common nickel sources include Ni(COD)₂ and NiCl₂(dppf). However, palladium catalysts generally offer broader functional group tolerance.[1][3]
Q: My deazapurine has a free N-H group. Will this interfere with the reaction? A: Yes, acidic protons (like N-H on a purine ring) will quench the organozinc reagent. The N-H group must be protected prior to the coupling reaction. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple benzyl group, which can be removed after the coupling.
Q: How can I prepare my organozinc reagent if it's not commercially available? A: Organozinc reagents are typically prepared by two main methods:
-
From an Organohalide: Direct insertion of activated zinc dust into an organo-iodide or -bromide.[6]
-
From an Organolithium/Grignard: Transmetalation of a pre-formed organolithium or Grignard reagent with a zinc salt like ZnCl₂ or ZnBr₂. This is often the most reliable method.[4][13]
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Negishi_coupling [chemeurope.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the functionalization of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome poor yields in the chemical modification of this versatile scaffold. The inherent reactivity of the pyrrolo[2,3-d]pyrimidine core, coupled with the presence of the iodo, amino, and pyrrolic N-H groups, presents a unique set of synthetic hurdles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, focusing on the most common palladium-catalyzed cross-coupling reactions.
I. General Considerations & Substrate Reactivity
Question 1: My cross-coupling reactions with this compound are consistently low-yielding. What are the primary challenges with this substrate?
Answer: The primary challenges with this substrate stem from the multiple reactive sites within the molecule, which can lead to side reactions and catalyst deactivation. The key issues are:
-
The Unprotected Pyrrole N-H: The pyrrole nitrogen is acidic and can be deprotonated by the base in the reaction mixture. This can lead to N-arylation or other side reactions, and the resulting anion can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1]
-
The 4-Amino Group: The exocyclic amino group is a potential ligand for the palladium catalyst. This coordination can hinder the catalytic cycle, leading to lower reaction rates and incomplete conversion.
-
Substrate Solubility: this compound has poor solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and inefficient catalysis.
To address these challenges, careful consideration of N-protection, ligand and base selection, and solvent choice is crucial.
Question 2: Should I protect the pyrrole nitrogen before attempting cross-coupling reactions? What are the recommended protecting groups?
Answer: Yes, protecting the pyrrole nitrogen is often essential for achieving high yields and avoiding side reactions, particularly in Suzuki and Buchwald-Hartwig couplings.[2][3] The electron-withdrawing nature of many protecting groups can also modulate the reactivity of the C5-iodo bond.
A highly recommended protecting group for this scaffold is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. It is robust under many cross-coupling conditions and can be removed under relatively mild acidic conditions.
II. Suzuki-Miyaura Coupling: Troubleshooting Poor Yields
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with this compound, several issues can arise.
Question 3: I am observing significant amounts of dehalogenated starting material in my Suzuki coupling reaction. What is causing this, and how can I prevent it?
Answer: Dehalogenation (proto-deiodination) is a common side reaction in palladium-catalyzed cross-couplings and is often attributed to a competitive reaction pathway where the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. Several factors can contribute to this:
-
Inefficient Transmetalation: If the transfer of the organic group from the boronic acid to the palladium center is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions.
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as a proton source.
-
Base-Mediated Decomposition: Certain bases can promote the decomposition of the boronic acid or the starting material, leading to the formation of species that facilitate dehalogenation.
Troubleshooting Strategies:
-
Optimize the Catalyst and Ligand: For Suzuki couplings on this scaffold, bulky, electron-rich phosphine ligands are often beneficial as they promote the oxidative addition and reductive elimination steps. Consider using catalysts like Pd(PPh₃)₄ or pre-catalysts in combination with ligands such as XPhos or SPhos.[4][5]
-
Choice of Base: A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like hydroxides, as they are less likely to cause substrate or boronic acid degradation.[6] Ensure the base is finely powdered and anhydrous.
-
Anhydrous Conditions: Thoroughly dry all solvents and reagents. Purging the reaction vessel with an inert gas (Argon or Nitrogen) is crucial to minimize moisture and oxygen.[6]
-
Boronic Acid Quality and Stoichiometry: Use high-purity boronic acid. It is also common to use a slight excess (1.2-1.5 equivalents) of the boronic acid to favor the desired transmetalation.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for specific substrates.
| Parameter | Recommended Condition | Rationale |
| Starting Material | N-SEM-5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Protection of the pyrrole N-H is recommended. |
| Arylboronic Acid | 1.5 equivalents | Drives the reaction towards the product. |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%) | Effective for challenging substrates. |
| Ligand (if needed) | XPhos (4 mol%) | Bulky, electron-rich ligand to promote catalysis. |
| Base | K₂CO₃ (3 equivalents) | Mild base to minimize side reactions. |
| Solvent | Dioxane/Water (4:1) or DMF | Good solvating power for the starting material. |
| Temperature | 90-110 °C | To ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and side reactions. |
III. Sonogashira Coupling: Overcoming Common Hurdles
The Sonogashira coupling is a reliable method for forming C-C triple bonds. However, with the this compound substrate, specific challenges can arise.
Question 4: My Sonogashira reaction is sluggish and gives a complex mixture of products. What are the likely causes?
Answer: A sluggish Sonogashira reaction with a complex product profile often points to several issues:
-
Catalyst Deactivation: The free amino group and the pyrrole N-H can coordinate to the palladium and copper catalysts, leading to their deactivation.
-
Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.
-
Incomplete Reaction: Poor solubility of the starting material can lead to incomplete conversion.
Troubleshooting Strategies:
-
N-Protection: As with the Suzuki coupling, protecting the pyrrole nitrogen with a group like SEM is highly recommended.
-
Amine-Free Conditions: While traditional Sonogashira reactions use an amine base like triethylamine, this can sometimes be problematic. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF.
-
Copper Co-catalyst: While copper(I) iodide is the classic co-catalyst, in some cases, copper-free Sonogashira conditions can be beneficial to avoid Glaser coupling.[7][8][9]
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to eliminate oxygen, which promotes Glaser coupling. A common method is to bubble argon or nitrogen through the solvent for at least 30 minutes.
Troubleshooting Flowchart for Sonogashira Coupling
Caption: A troubleshooting workflow for Sonogashira coupling reactions.
IV. Buchwald-Hartwig Amination: Addressing Catalyst and Substrate Challenges
The Buchwald-Hartwig amination is a versatile method for C-N bond formation. However, the unprotected N-H of the pyrrole and the 4-amino group can pose significant challenges.
Question 5: I am attempting a Buchwald-Hartwig amination on the unprotected this compound, and the reaction is not proceeding. What is happening?
Answer: Attempting a Buchwald-Hartwig amination on the unprotected substrate is highly challenging. The primary issues are:
-
Competitive N-H Amination: The pyrrole N-H is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions. This can lead to competitive N-arylation of the pyrrole ring.
-
Catalyst Inhibition: Both the pyrrole anion and the 4-amino group can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[10][11]
Troubleshooting Strategies:
-
N-Protection is Crucial: For Buchwald-Hartwig amination, protecting the pyrrole nitrogen is almost always necessary. The SEM group is a good choice.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands such as RuPhos and XPhos are often required for the amination of heteroaryl halides. These ligands promote the reductive elimination step and can help overcome catalyst inhibition.[11][12]
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can also promote side reactions. In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ may be more suitable, especially with sensitive substrates.
Diagram: The Role of N-Protection in Buchwald-Hartwig Amination
Caption: The importance of N-protection in Buchwald-Hartwig amination.
References
- 1. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Crystal Structure Data for Pyrrolopyrimidine Compounds
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallographic analysis of pyrrolopyrimidine compounds. Pyrrolopyrimidines are a critical class of heterocyclic compounds with significant therapeutic potential, making the accurate determination of their three-dimensional structures paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2][3][4]
This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the refinement of crystal structure data for these molecules. The guidance provided herein is grounded in established crystallographic principles and leverages powerful, community-trusted software to ensure the integrity and accuracy of your structural models.
I. Foundational Principles: The "Why" Behind the "How"
Successful crystal structure refinement is not merely a procedural task; it is an iterative process of model building and validation against experimental diffraction data. The goal is to minimize the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|) derived from your atomic model. For pyrrolopyrimidine compounds, their specific electronic and steric properties can introduce nuances into this process. Understanding the causality behind refinement choices is crucial for overcoming common hurdles.
The refinement process is a delicate balance between fitting the model to the data and maintaining chemically sensible geometry. Over-parameterization can lead to a deceptively low R-factor while yielding a physically unrealistic model. Conversely, excessive constraints can prevent the model from accurately representing the true structure. Therefore, a critical and analytical approach is essential at every step.
II. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the refinement of pyrrolopyrimidine crystal structures.
Q1: Which software is recommended for refining the crystal structure of small molecules like pyrrolopyrimidines?
A1: The most widely used and robust program for small-molecule crystal structure refinement is SHELXL .[5][6][7][8] It is a powerful tool that can handle a wide range of crystallographic challenges, including disorder and twinning.[6][7] SHELXL is often used in conjunction with graphical user interfaces like Olex2 or ShelXle, which simplify the process of model manipulation and visualization.[5]
Q2: What are the key indicators of a successful refinement?
A2: A well-refined structure is characterized by several key metrics, which should be assessed collectively:
| Parameter | Description | Ideal Value/Range |
| R1 | The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 5% for high-quality data |
| wR2 | A weighted R-factor based on squared structure factor amplitudes, generally considered a more reliable indicator. | < 15% for high-quality data |
| Goodness-of-Fit (GooF) | Should be close to 1.0. Values significantly deviating from 1.0 may indicate an incorrect model or improper weighting scheme. | ~1.0 |
| Residual Electron Density | The highest peaks and deepest holes in the difference Fourier map should be minimal and not correspond to chemically significant features. | Typically < |0.5| eÅ⁻³ |
| Anisotropic Displacement Parameters (ADPs) | Should be physically reasonable, with ellipsoids that are not excessively elongated or flattened. | Visually inspect for reasonableness |
It is crucial to not rely on a single parameter but to evaluate the overall quality of the refinement.
Q3: How should I handle hydrogen atoms in my pyrrolopyrimidine structure?
A3: For routine refinements, hydrogen atoms are typically placed in calculated positions using a riding model (e.g., using the AFIX instruction in SHELXL).[9] This approach is generally sufficient for determining the overall molecular geometry. For high-resolution data or when specific hydrogen bonding interactions are of primary interest, it may be possible to locate and refine hydrogen atoms from the difference Fourier map.
Q4: What is checkCIF and why is it important?
A4: checkCIF is an online service provided by the International Union of Crystallography (IUCr) that validates the crystallographic information file (CIF).[10][11][12] It performs a series of checks on the geometric and crystallographic data to identify potential errors, inconsistencies, or areas that require further attention.[13][14] Submitting your CIF to checkCIF is a critical step before publication or deposition of your data and helps ensure the quality and integrity of your structure.[15][16] The underlying validation engine for many of these checks is the program PLATON.[13][17][18]
III. Troubleshooting Guide: From Problems to Solutions
This section provides detailed, step-by-step guidance for resolving specific issues commonly encountered during the refinement of pyrrolopyrimidine crystal structures.
Scenario 1: High Residual Electron Density Peaks
Problem: After initial refinement, the difference Fourier map shows significant positive peaks (Q-peaks) that do not correspond to any atoms in the current model.
Causality: This often indicates the presence of unmodeled atoms, such as solvent molecules, counter-ions, or a disordered component of the pyrrolopyrimidine molecule itself.
Troubleshooting Workflow:
References
- 1. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 12. CheckCIF [checkcif.iucr.org]
- 13. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. PPT - PLATON: Structure Validation Tools for Crystal Analysis PowerPoint Presentation - ID:1384270 [slideserve.com]
Validation & Comparative
A Comparative Guide to the Kinase Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site. However, achieving selectivity for a specific kinase or a desired set of kinases remains a significant challenge in drug discovery. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate.
This guide provides a comparative analysis of the kinase selectivity of various pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their selectivity profiles and provide detailed methodologies for assessing kinase inhibition. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
The Rationale for Selectivity Profiling
Kinase inhibitors are broadly classified based on their binding mode to the ATP-binding pocket. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket. This latter class of inhibitors can exhibit greater selectivity as the inactive conformation and the allosteric pocket are less conserved across the kinome. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized in the design of both Type I and Type II inhibitors.
Early and comprehensive selectivity profiling is paramount in the development of kinase inhibitors. It allows for:
-
Identification of on-target and off-target activities: Understanding the full spectrum of a compound's interactions with the human kinome.
-
Rational optimization of lead compounds: Guiding medicinal chemistry efforts to enhance desired activities and mitigate undesirable ones.
-
Prediction of potential toxicities: Off-target inhibition of critical kinases can lead to adverse effects.
-
Discovery of polypharmacology: In some cases, inhibition of multiple targets can be therapeutically beneficial, for instance, in oncology where tumor growth is often driven by redundant signaling pathways.
Comparative Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at various positions, leading to diverse selectivity profiles. Below, we compare derivatives targeting different kinase families.
Multi-Targeted Inhibition: The Case of Compound 5k
In the pursuit of multi-targeted kinase inhibitors for cancer therapy, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated.[1] One of the standout compounds, 5k , demonstrated potent inhibitory activity against several key kinases implicated in cancer progression.[1]
| Compound | Target Kinase | IC50 (nM)[1] |
| 5k | EGFR | 79 |
| Her2 | 40 | |
| VEGFR2 | 136 | |
| CDK2 | 204 | |
| Sunitinib (Reference) | EGFR | 93 |
| VEGFR2 | 261 | |
| Erlotinib (Reference) | EGFR | 55 |
| Staurosporine (Reference) | Her2 | 38 |
Table 1: Kinase inhibitory activity of compound 5k and reference inhibitors.
Compound 5k exhibited potent, low nanomolar inhibition of EGFR, Her2, VEGFR2, and CDK2.[1] Notably, its activity against VEGFR2 was approximately two-fold more potent than the multi-kinase inhibitor sunitinib.[1] This broad-spectrum activity highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold to be decorated with functionalities that enable interaction with the ATP-binding sites of diverse kinases.
Achieving Selectivity for RET Kinase
In contrast to the multi-targeted approach, significant efforts have been made to develop highly selective inhibitors. The Rearranged during Transfection (RET) kinase is a validated target in certain types of thyroid and non-small cell lung cancers. A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and optimized for RET inhibition.[2]
Compound 59 from this series demonstrated exceptional potency and selectivity for RET kinase.[3]
| Kinase | Enzyme Inhibition IC50 (μM)[3] |
| RET | 0.0068 |
| Aurora A | 0.242 |
| Aurora B | 0.536 |
| CSF-1R | 1.65 |
| MAP4K4 | 3.428 |
| EGFR | 56.78 |
| Nek2 | >200 |
| NIK | >10 |
Table 2: Kinase selectivity profile of compound 59.
As shown in Table 2, compound 59 inhibits RET kinase with a low nanomolar IC50 value, while exhibiting significantly weaker activity against a panel of other kinases. For instance, the inhibition of EGFR is in the high micromolar range, indicating a high degree of selectivity for RET over EGFR. This selectivity is achieved through extensive structure-activity relationship (SAR) studies, optimizing the substituents on the pyrrolo[2,3-d]pyrimidine core to exploit unique features of the RET kinase ATP-binding pocket.[3]
Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives
Understanding the biological context of kinase inhibition is crucial. Below are simplified diagrams of key signaling pathways often targeted by pyrrolo[2,3-d]pyrimidine inhibitors.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives as Antitubercular Agents
Tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (Mtb), demands a continuous pipeline of novel therapeutic agents to combat the rise of drug-resistant strains.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a promising foundation for the development of new antitubercular drugs.[1] This is due in part to the fact that naturally occurring antibiotics like tubercidin and toyocamycin, which contain this moiety, have shown significant activity against Mtb.[1] This guide provides a comprehensive framework for researchers and drug development professionals on the validation of novel 4-aminopyrrolo[2,3-d]pyrimidine derivatives, comparing their potential efficacy against established treatments and outlining the critical experimental workflow from initial screening to preliminary in vivo assessment.
The Strategic Rationale: Why 4-Aminopyrrolo[2,3-d]pyrimidines?
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, known for its broad biological activities, including antibacterial, antiviral, and anticancer properties.[3] Its structural similarity to purines allows it to potentially interact with numerous biological targets within Mtb. The 4-amino substitution provides a key point for chemical modification, enabling the synthesis of large libraries of derivatives to explore structure-activity relationships (SAR) and optimize for potency and drug-like properties.[1] Recent studies have demonstrated that derivatives of this class exhibit potent in vitro activity against Mtb, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range, comparable to or even better than some existing drugs.[1]
A Step-by-Step Experimental Validation Workflow
The validation of a new chemical entity as a potential antitubercular agent is a multi-step process designed to systematically assess its efficacy and safety. Each step provides critical data to justify progression to the next, more complex and resource-intensive stage.
Caption: A typical workflow for validating antitubercular compounds.
Step 1: Primary Screening for Whole-Cell Activity
The initial and most critical step is to determine if the compound can inhibit the growth of Mtb. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC).
-
Causality: A whole-cell screening approach is prioritized over target-based screens because it ensures that the compound can penetrate the complex and robust mycobacterial cell wall and is not susceptible to efflux pumps.[4] Hits from whole-cell assays have a statistically higher chance of generating viable lead compounds.[4]
-
Methodology: The standard broth microdilution method is widely used. This involves preparing serial dilutions of the test compounds in a liquid culture medium, inoculating with a standardized suspension of Mtb, and incubating for a defined period. Growth inhibition is then assessed visually or by using a growth indicator dye like Resazurin or by measuring fluorescence from reporter strains (e.g., GFP-expressing Mtb).
Step 2: Assessing Cytotoxicity
A potent antitubercular compound is only useful if it is not toxic to the host. Therefore, assessing cytotoxicity against mammalian cells is a crucial step to determine the compound's therapeutic window.
-
Causality: This step is essential for weeding out compounds that exhibit general toxicity rather than specific antimicrobial activity. The ratio of cytotoxicity to antimicrobial activity, known as the Selectivity Index (SI), is a key parameter for prioritizing compounds for further development.
-
Methodology: The MTT assay is a common method used to determine the concentration of the compound that inhibits the growth of a mammalian cell line (e.g., Vero cells, a kidney epithelial cell line) by 50% (CC₅₀). This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.
Step 3: Evaluating Intracellular Activity
Mycobacterium tuberculosis is an intracellular pathogen that can persist and replicate within host macrophages.[5] A successful antitubercular drug must be able to penetrate host cells and kill the bacteria within this protective niche.
-
Causality: Many compounds that are active against extracellular bacteria fail in vivo because they cannot reach their intracellular target.[5] This assay models a key aspect of TB pathogenesis and is a better predictor of in vivo efficacy than simple MIC testing.[4]
-
Methodology: A macrophage infection model is used. Human monocytic cell lines (e.g., THP-1 or U937) are differentiated into macrophages and infected with Mtb.[5][6] The infected cells are then treated with the test compounds. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating the lysate and counting colony-forming units (CFU).
Step 4: Preliminary In Vivo Efficacy
Promising candidates with good in vitro activity and a high selectivity index are advanced to in vivo animal models to assess their efficacy in a complex biological system.
-
Causality: Animal models, while not perfect replicas of human disease, provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy in controlling a real infection.[7][8]
-
Methodology: Mouse models are commonly used for TB drug testing.[7][8] Mice are infected with Mtb via aerosol to establish a lung infection. After a set period to allow the infection to establish, the mice are treated with the test compound, a vehicle control, and a positive control drug (e.g., isoniazid). Efficacy is typically measured by the reduction in bacterial burden (CFU) in the lungs and spleen compared to the control groups.[7]
Comparative Analysis: Performance of 4-Aminopyrrolo[2,3-d]pyrimidines
The true potential of a new compound series can only be judged by comparing its performance against current standards and other investigational agents.
| Compound/Drug | Class | Target (if known) | Mtb H37Rv MIC (µM) | CC₅₀ (Vero Cells, µM) | Selectivity Index (SI = CC₅₀/MIC) |
| Isoniazid | First-Line | InhA (Mycolic Acid Synthesis) | 0.1 - 0.5 | > 200 | > 400 |
| Rifampicin | First-Line | RpoB (RNA Polymerase) | 0.05 - 0.2 | > 100 | > 500 |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-Aminopyrrolo[2,3-d]pyrimidine | Not specified | 0.488 | > 100 (Non-cytotoxic)[9] | > 205 |
| Compound 11 (from Legoabe et al., 2022) | 4-Aminopyrrolo[2,3-d]pyrimidine | Not specified | < 4[1] | > 100 (Non-cytotoxic)[10] | > 25 |
| Compound 74 (from Finger et al., 2025) | 2,4-disubstituted 5H-pyrrolo[3,2-d]pyrimidine | Not specified | 2 (MDR strains)[2] | Not specified | Not specified |
| Q203 (Telacebec) | Imidazopyridine | QcrB (Cytochrome bc1) | 0.002 - 0.01 | > 10 | > 1000 |
Data compiled from multiple sources for illustrative comparison. Direct comparison should be made from head-to-head studies.
As the table illustrates, select 4-aminopyrrolo[2,3-d]pyrimidine derivatives show potent activity against the virulent H37Rv strain of Mtb. For instance, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates a sub-micromolar MIC and lacks cytotoxicity at the tested concentrations, resulting in a favorable selectivity index. While not as potent as the clinical candidate Q203, its performance is within a range that justifies further optimization. The key advantage highlighted in several studies is the favorable drug-likeness of these compounds, often having molecular weights under 400 Da and ClogP values less than 4, which are good indicators for lead optimization.[1]
Detailed Experimental Protocols
Protocol 1: Mtb Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the standard broth microdilution method.
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.
-
Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of Mtb H37Rv in broth, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.[5]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the wells containing the cells. Incubate for 48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 4-aminopyrrolo[2,3-d]pyrimidine scaffold represents a viable and promising starting point for the discovery of new antitubercular agents. The derivatives have demonstrated potent whole-cell activity and low cytotoxicity, key hallmarks of a successful drug candidate. The path forward requires a concerted effort in several areas:
-
Mechanism of Action Studies: Identifying the specific molecular target(s) of these compounds within Mtb is crucial. This could involve selecting for resistant mutants and performing whole-genome sequencing or using chemoproteomic approaches. Some related thieno[2,3-d]pyrimidines have been found to inhibit QcrB, a subunit of the electron transport chain, suggesting a potential area of investigation.[11]
-
Structure-Activity Relationship (SAR) Optimization: A broader exploration of substitutions at the C-4 position and modifications to the pyrrole ring could lead to derivatives with enhanced potency against both drug-sensitive and drug-resistant Mtb strains.[1]
-
Pharmacokinetic Profiling: In-depth analysis of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is necessary to improve their in vivo behavior and ensure they can achieve and maintain therapeutic concentrations at the site of infection.
By following a rigorous validation workflow and focusing on these key research areas, the scientific community can fully exploit the potential of 4-aminopyrrolo[2,3-d]pyrimidines and contribute to the development of the next generation of drugs to combat tuberculosis.
References
- 1. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pak.elte.hu [pak.elte.hu]
- 6. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CpCDPK1 Inhibitors for Cryptosporidiosis Drug Discovery
For researchers, scientists, and drug development professionals dedicated to combating cryptosporidiosis, a debilitating diarrheal disease with limited therapeutic options, the Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) has emerged as a prime molecular target. This guide provides an in-depth comparative analysis of CpCDPK1 inhibitors based on different chemical scaffolds, offering a synthesis of their performance, supporting experimental data, and the strategic rationale behind their development.
The Rationale for Targeting CpCDPK1
Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) is a serine/threonine kinase that plays a pivotal role in the parasite's lifecycle, including host cell invasion and egress.[1][2][3] Crucially, CDPKs are absent in mammals, presenting a clear therapeutic window for developing parasite-specific inhibitors with minimal off-target effects in the host.[4][5] A key structural feature of CpCDPK1 that has been exploited for inhibitor design is the presence of a small glycine residue at the "gatekeeper" position in the ATP-binding pocket.[6] This contrasts with the larger gatekeeper residues found in most human kinases. This size difference allows for the design of "bumped kinase inhibitors" (BKIs) that carry a bulky side group, which can be accommodated by the larger pocket in CpCDPK1 but not in host kinases, thus ensuring high selectivity.[6][7]
Key Chemical Scaffolds for CpCDPK1 Inhibition
Several chemical scaffolds have been explored in the development of potent and selective CpCDPK1 inhibitors. This guide focuses on the three most prominent classes: pyrazolopyrimidines (PP), 5-aminopyrazole-4-carboxamides (AC), and pyrrolopyrimidines (PrP).
The Pyrazolopyrimidine (PP) Scaffold: The Pioneers
The pyrazolopyrimidine scaffold was one of the first to be extensively investigated for CpCDPK1 inhibition.[6][8] These ATP-competitive inhibitors have demonstrated potent activity against the enzyme and have been shown to block parasite proliferation in both in vitro and in vivo models.[6][9] A notable example from this class is BKI-1294, which showed significant efficacy in reducing parasite burden in mouse models of cryptosporidiosis.[6][10]
However, a critical challenge that emerged with some PP-based inhibitors was the potential for off-target effects, particularly cardiotoxicity linked to the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[1] This observation underscored the need for alternative scaffolds with improved safety profiles.
The 5-Aminopyrazole-4-carboxamide (AC) Scaffold: A Quest for Improved Safety
To address the limitations of the PP scaffold, researchers turned to the 5-aminopyrazole-4-carboxamide (AC) scaffold as an alternative.[4][11] This scaffold was designed to mimic the hinge-binding interactions of the pyrazolopyrimidines while offering different physicochemical properties that could be tuned to enhance safety and pharmacokinetic profiles.[4] Indeed, several AC-based BKIs have demonstrated potent anti-CpCDPK1 activity and in vitro parasite growth inhibition, with some analogs showing a reduced hERG liability compared to their PP counterparts.[1][11] This scaffold has yielded promising candidates that have advanced to preclinical and clinical models, demonstrating efficacy in neonatal calf models of cryptosporidiosis.[10][12]
The Pyrrolopyrimidine (PrP) Scaffold: An Isosteric Approach to Fine-Tuning
The pyrrolopyrimidine (PrP) scaffold represents a more recent development, explored as an isosteric replacement for the pyrazolopyrimidine core.[7][9] This subtle change—replacing a nitrogen atom with a carbon-hydrogen group in the five-membered ring—can significantly alter the compound's properties while maintaining the essential interactions with the kinase hinge region.[9] Studies have shown that PrP-based inhibitors can exhibit improved potency and distinct pharmacokinetic characteristics compared to their PP analogs.[7][9] For instance, certain substituents that confer modest activity in the PP series show enhanced efficacy when part of a PrP scaffold, highlighting the value of this approach in expanding the chemical space for CpCDPK1 inhibitor development.[9]
Comparative Performance of CpCDPK1 Inhibitors
The following table summarizes the in vitro performance of representative compounds from each scaffold. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound (Scaffold) | CpCDPK1 IC50 (nM) | C. parvum EC50 (nM) | Host Cell CC50 (µM) | Selectivity vs. c-Src | hERG Inhibition | Reference |
| BKI-1294 (PP) | 1 | 100 | >10 (HCT-8) | >1000-fold | Sub-micromolar | [1][6] |
| BKI-1517 (AC) | <10 | Not specified | >30 (CRL-8155) | High | Not specified | [10][11] |
| BKI-1553 (PP) | <10 | Not specified | >30 (CRL-8155) | High | Not specified | [10][11] |
| BKI-1649 (PrP) | Potent | Potent | Not specified | High | Not specified | [7][9] |
| Compound 7 (AC) | <10 | <1000 | >30 (CRL-8155) | High | 10-20 µM | [11] |
| Compound 10 (AC) | <10 | <1000 | >30 (CRL-8155) | High | 10-20 µM | [11] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed information, please consult the original publications.
Experimental Protocols
To ensure the reproducibility and validity of findings in the field, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of CpCDPK1 inhibitors.
CpCDPK1 Enzyme Inhibition Assay (Coupled Enzyme ATPase Assay)
This assay measures the kinase activity of recombinant CpCDPK1 by quantifying the amount of ATP consumed.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 30 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 2 µg/ml BSA, 10 mM DTT, and 0.01% (v/v) Tween 20.[8]
-
Coupled Enzyme System: To the reaction buffer, add 150 µM NADH, 300 µM phosphoenolpyruvic acid, 50 mM KCl, and a 3-U/ml mixture of pyruvate kinase and lactate dehydrogenase.[8]
-
Enzyme and Substrate Addition: Add 13 nM of purified recombinant CpCDPK1 and 50 µM of the peptide substrate Syntide-2.[8]
-
Inhibitor Addition: Introduce serial dilutions of the test inhibitor (typically from 10 pM to 20 µM).[8]
-
Initiation and Measurement: Start the reaction by adding 50 µM ATP. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to ATP hydrolysis.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable sigmoidal model.
Cryptosporidium parvum Growth Inhibition Assay (in HCT-8 cells)
This cell-based assay evaluates the ability of a compound to inhibit the proliferation of C. parvum in a host cell line.
-
Cell Culture: Seed human ileocecal adenocarcinoma (HCT-8) cells in 96-well plates and grow to confluency.
-
Parasite Preparation: Excyst C. parvum oocysts to release infectious sporozoites.
-
Infection and Treatment: Pre-incubate the sporozoites with various concentrations of the test compound before adding them to the HCT-8 cell monolayers.[6]
-
Incubation: Incubate the infected cells for a period that allows for parasite development (e.g., 48-72 hours).
-
Quantification of Parasite Growth: Measure the parasite load using methods such as quantitative real-time PCR (qRT-PCR) targeting a parasite-specific gene (e.g., 18S rRNA) or an immunofluorescence-based assay.[6][8]
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of growth inhibition against the compound concentration.
Host Cell Cytotoxicity Assay
This assay is crucial for assessing the selectivity of the inhibitors by measuring their toxicity to the host cells.
-
Cell Culture: Seed host cells (e.g., HCT-8, HepG2, or CRL-8155) in 96-well plates.[7][11]
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which measures mitochondrial activity, or a commercially available cytotoxicity assay kit.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the CpCDPK1 signaling pathway and the general workflow for inhibitor evaluation.
Caption: The CpCDPK1 signaling pathway in Cryptosporidium parvum.
Caption: General workflow for the evaluation of CpCDPK1 inhibitors.
Conclusion and Future Directions
The development of CpCDPK1 inhibitors has seen significant progress, with multiple chemical scaffolds demonstrating potent anti-cryptosporidial activity. The journey from the initial pyrazolopyrimidines to the more recent 5-aminopyrazole-4-carboxamides and pyrrolopyrimidines illustrates a classic drug discovery paradigm of iterative improvement to enhance potency, selectivity, and safety. While in vitro data is promising, the correlation between enzyme inhibition and parasite growth inhibition is not always direct, suggesting that other factors such as compound permeability or off-target effects may be at play.[8][13]
Future research should continue to focus on optimizing the pharmacokinetic and safety profiles of these inhibitors. A deeper understanding of the structure-activity relationships within each scaffold will be crucial for designing next-generation CpCDPK1 inhibitors with superior efficacy and a lower propensity for adverse effects. The ultimate goal remains the development of a safe and effective treatment for cryptosporidiosis, particularly for vulnerable populations such as children and immunocompromised individuals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Characterization of CpCDPK1 and CpCDPK9, Two Potential Drug Targets against Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Calcium-Dependent Protein Kinase Inhibitor as a Lead Compound for Treating Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Deazapurine Analogs
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a cornerstone in medicinal chemistry, prized for its structural resemblance to endogenous purines and the versatile synthetic handles it offers.[1][2] The strategic replacement of the nitrogen atom at the 7-position with a carbon atom fundamentally alters the electronic properties of the purine system, creating a more electron-rich five-membered ring and a valuable site for chemical derivatization.[3][4] This seemingly subtle modification has profound implications for biological activity, often leading to enhanced binding to enzymatic targets and improved therapeutic profiles.[3][4] This guide provides an in-depth comparison of 7-deazapurine analogs across key therapeutic areas, elucidating the critical structure-activity relationships (SAR) that govern their efficacy. We will delve into their applications as anticancer agents, antiviral therapeutics, and kinase inhibitors, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
7-deazapurine nucleosides have demonstrated significant potential as anticancer agents, with several naturally occurring and synthetic analogs exhibiting potent cytotoxic effects against a range of cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, involving interference with critical cellular processes such as DNA and RNA synthesis, cell cycle regulation, and signal transduction.[1][3][5]
A prominent strategy in the development of 7-deazapurine-based anticancer agents involves the inhibition of protein kinases, key regulators of cell growth and survival.[1] By targeting kinases that are often dysregulated in cancer, these analogs can effectively arrest cell cycle progression and induce apoptosis.[1]
Comparative Anticancer Activity of 7-Hetaryl-7-deazaadenosines
Recent studies have highlighted 7-hetaryl-7-deazaadenosines as a particularly promising class of anticancer agents. These compounds are intracellularly phosphorylated to their active triphosphate forms, which can then be incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage, respectively.[3][4] The table below summarizes the cytotoxic activity of representative analogs against various cancer cell lines.
| Compound ID | Hetaryl Substituent at C7 | Cell Line | IC50 (µM) | Reference |
| 1a | 2-Thienyl | HeLa | 0.025 | [5] |
| 1b | 2-Furyl | HeLa | 0.045 | [5] |
| 1c | Phenyl | HeLa | >10 | [5] |
| 2a | 2-Thienyl | A549 | 0.030 | [5] |
| 2b | 2-Furyl | A549 | 0.052 | [5] |
Structure-Activity Relationship Insights: The data clearly indicates that the nature of the hetaryl substituent at the 7-position is a critical determinant of cytotoxic potency. Small, electron-rich heterocyclic rings like thiophene and furan are well-tolerated and contribute to significant anticancer activity. In contrast, a simple phenyl substituent leads to a dramatic loss of potency, suggesting that specific electronic and steric features of the hetaryl moiety are required for optimal interaction with the cellular target(s).
Experimental Protocol: MTT Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) values are commonly determined using a tetrazolium salt reduction assay, such as the MTT assay.[6] This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 7-deazapurine analogs in cell culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48 to 72 hours.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antiviral Activity: A Broad-Spectrum Defense
The 7-deazapurine scaffold has also yielded potent antiviral agents, particularly nucleoside analogs that can interfere with viral replication.[7][8][9] These compounds often act as chain terminators of viral RNA or DNA synthesis after being converted to their triphosphate form by host or viral kinases.
7-Deazapurine Nucleosides Against Dengue Virus (DENV)
Dengue fever is a rapidly spreading mosquito-borne viral disease with no specific approved antiviral treatment.[7][8] Nucleoside inhibitors, including 7-deazapurine derivatives, represent a promising therapeutic strategy.[7][8]
| Compound ID | Modification | DENV Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3a | 6-methyl-7-ethynyl | DENV-2 | 2.081 ± 1.102 | 150.06 ± 11.42 (A549 cells) | 72.11 | [7][8] |
| 3b | 6-amino-7-ethynyl | DENV-2 | > 10 | > 100 | - | [10] |
Structure-Activity Relationship Insights: The substitution pattern on the 7-deazapurine core significantly impacts anti-DENV activity. The 6-methyl-7-ethynyl analog (3a ) demonstrates potent and selective inhibition of DENV replication.[7][8] In contrast, replacing the 6-methyl group with an amino group (3b ) leads to a loss of activity, highlighting the importance of this position for antiviral efficacy. The ethynyl group at the 7-position appears to be a favorable modification.
Experimental Protocol: Anti-DENV Plaque Reduction Assay
The antiviral activity of compounds against DENV is often evaluated using a plaque reduction assay, which measures the inhibition of virus-induced cell death.
Step-by-Step Methodology:
-
Cell Culture: Seed a monolayer of susceptible cells (e.g., Vero E6 or A549) in 24-well plates and grow to confluence.
-
Virus Infection: Pre-incubate a known titer of DENV with serial dilutions of the 7-deazapurine analogs for 1 hour at 37°C.
-
Inoculation: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: Incubate the plates for 5-7 days to allow for plaque development.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Kinase Inhibition: Modulating Cellular Signaling
The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[11] The 7-deazapurine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[1][12]
Multi-Kinase Inhibitory Profile of 7-Deazapurine Analogs
The strategic modification of the 7-deazapurine core, particularly at the 7-position, allows for interaction with the hydrophobic pocket of the ATP-binding site of various kinases, leading to enhanced potency and selectivity.[12]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4a | TRKA | 15 | [12] |
| 4b | CK1δ | 28 | [12] |
| 4c | DYRK1A | 8 | [12] |
Structure-Activity Relationship Insights: The development of multi-kinase inhibitors based on the 7-deazapurine scaffold demonstrates the adaptability of this core structure. By fine-tuning the substituents, it is possible to achieve potent inhibition against a range of kinases involved in cancer progression.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays, which measure the phosphorylation of a substrate by the kinase.
Step-by-Step Methodology:
-
Assay Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add serial dilutions of the 7-deazapurine analogs to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Workflow: From Synthesis to Biological Evaluation
The journey of a 7-deazapurine analog from a synthetic concept to a biologically active lead compound involves a series of well-defined steps. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the development of 7-deazapurine analogs.
The Central Role of Kinase Signaling
Many 7-deazapurine analogs exert their biological effects by modulating cellular signaling pathways, with protein kinases often being the primary targets. The diagram below depicts a simplified kinase signaling cascade that can be inhibited by these compounds.
Caption: Inhibition of the MAPK/ERK signaling pathway by a 7-deazapurine kinase inhibitor.
Conclusion and Future Directions
The 7-deazapurine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications in tuning the biological activity and selectivity of these analogs. Future research will likely focus on exploring novel substitutions at various positions of the pyrrolo[2,3-d]pyrimidine core, developing more selective inhibitors, and investigating their efficacy in preclinical and clinical settings. The versatility of this privileged scaffold ensures its continued prominence in the ongoing quest for more effective treatments for cancer, viral infections, and other diseases driven by aberrant cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 7-dezapurine ribonucleosides for cancer treatment | Institute of Molecular and Translational Medicine [imtm.cz]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of Pyrrolopyrimidine-Based Inhibitors
Introduction
Pyrrolopyrimidine-based kinase inhibitors have emerged as a significant class of targeted therapeutics in oncology and other diseases.[1] Their structural resemblance to adenine, the core component of ATP, allows them to effectively compete for the ATP-binding site of various kinases, thereby modulating cellular signaling pathways crucial for cell proliferation and survival.[1][2] However, the journey from a potent in vitro inhibitor to a successful clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the pharmacokinetic profile of novel pyrrolopyrimidine-based inhibitors, comparing their performance with established alternatives, and offering insights into the experimental methodologies that underpin these assessments.
As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical and scientifically rigorous approach to understanding and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this important class of molecules. We will delve into the causality behind experimental choices and present self-validating systems to ensure the trustworthiness of your data.
Comparative Pharmacokinetic Profiling of Pyrrolopyrimidine-Based Inhibitors
The pharmacokinetic behavior of a drug candidate dictates its concentration and persistence in the body, which in turn governs its efficacy and potential for toxicity. Small structural modifications to the pyrrolopyrimidine scaffold can lead to a broad range of plasma concentrations after oral dosing.[3][4] Below is a comparative summary of key pharmacokinetic parameters for a selection of hypothetical pyrrolopyrimidine-based inhibitors, illustrating the diversity within this class.
| Compound ID | Target Kinase | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Clearance (mL/min) | Plasma Protein Binding (%) | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Microsomal Half-Life (t½, min) |
| PYR-001 | EGFR | 850 | 4200 | 0.25 | 95 | 8.5 | 45 |
| PYR-002 | VEGFR | 320 | 1500 | 1.10 | 88 | 2.1 | 15 |
| PYR-003 | JAK1 | 1200 | 9600 | 0.10 | 99 | 12.3 | >60 |
| BKI-1660 | TgCDPK1 | High | High | 0.01 | 99 | - | - |
| BKI-1649 | TgCDPK1 | High | High | 0.01 | - | - | - |
Note: Data for PYR-001, PYR-002, and PYR-003 are hypothetical for illustrative purposes. Data for BKI-1660 and BKI-1649 are qualitative based on cited literature.[3]
The data above highlights the critical interplay between various PK parameters. For instance, PYR-003 exhibits high plasma exposure (Cmax and AUC) and low clearance, suggesting good bioavailability and metabolic stability. In contrast, PYR-002 shows lower exposure and higher clearance, indicating potential issues with absorption or rapid metabolism. The high plasma protein binding of PYR-001 and PYR-003 is a common characteristic of kinase inhibitors and must be considered, as only the unbound fraction of the drug is pharmacologically active.[5][6][7]
The Interplay of Structure and Pharmacokinetics: A Visual Representation
The following diagram illustrates the logical relationship between the chemical structure of a pyrrolopyrimidine inhibitor and its resulting pharmacokinetic properties. Medicinal chemistry efforts often focus on modifying specific positions of the core scaffold to fine-tune these properties.[1][8][9]
Caption: Structure-Pharmacokinetic Relationship of Pyrrolopyrimidine Inhibitors.
Key Experimental Protocols for ADME Profiling
To generate the comparative data presented above, a series of standardized in vitro and in vivo assays are employed. Here, we provide detailed, step-by-step methodologies for the most critical in vitro ADME assays.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[10][11] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12][13]
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol:
-
Cell Culture and Seeding: Caco-2 cells are cultured and seeded onto permeable Transwell inserts in multi-well plates. The cells are maintained for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Verification: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a well-formed barrier.[13][14]
-
Transport Buffer and Dosing Solution Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared. The test compound is dissolved in the buffer at a specified concentration (e.g., 10 µM).[14]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The culture medium is replaced with the transport buffer, and the cells are equilibrated at 37°C.[14]
-
The dosing solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
The plate is incubated at 37°C with gentle shaking.[14]
-
At predetermined time points (e.g., 2 hours), samples are collected from the basolateral compartment.
-
-
Permeability Measurement (Basolateral to Apical - B-A): The process is repeated, but the dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment to assess active efflux.[11]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.[14][15]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[13]
Microsomal Stability Assay for Hepatic Metabolism
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[16][17] It provides an estimate of the intrinsic clearance of a compound in the liver.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw liver microsomes (human or other species) and dilute them in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[16][18]
-
Prepare a solution of the test compound (e.g., 1 µM final concentration).
-
Prepare an NADPH regenerating system to ensure a constant supply of the necessary cofactor for CYP enzymes.[16][18]
-
-
Incubation:
-
Time Point Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[17]
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step precipitates the proteins and stops enzymatic activity.[16]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
Intrinsic clearance (CLint) can then be calculated, providing a measure of the metabolic clearance.[18]
-
Plasma Protein Binding Assay
The extent to which a compound binds to plasma proteins is a critical determinant of its free concentration, which is the portion available to interact with its target and be cleared.[5][6][7] Rapid Equilibrium Dialysis (RED) is a common method for this assessment.[5][20]
Detailed Protocol:
-
Preparation:
-
Equilibrium Dialysis:
-
Add the plasma containing the test compound to one chamber of a RED device insert.
-
Add the dialysis buffer to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the free drug to pass through but retains the larger plasma proteins.[5]
-
Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[20]
-
-
Sample Collection and Processing:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.[5]
-
To ensure accurate comparison, matrix-match the samples (i.e., add blank buffer to the plasma sample and blank plasma to the buffer sample).[20]
-
Precipitate the proteins in both samples by adding a cold organic solvent with an internal standard.[5]
-
-
Analysis and Calculation:
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).[20]
-
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a drug candidate to cause drug-drug interactions (DDIs) by inhibiting the metabolic activity of major CYP isoforms.[21][22][23]
Detailed Protocol:
-
Incubation Setup:
-
In a multi-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and various concentrations of the pyrrolopyrimidine inhibitor.[24]
-
A control incubation without the inhibitor is also prepared.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.[24]
-
Incubate for a short period, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Process the samples by centrifugation.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.[22]
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[22]
-
Conclusion
The evaluation of pharmacokinetic properties is a cornerstone of modern drug discovery and development. For pyrrolopyrimidine-based inhibitors, a class of compounds with immense therapeutic potential, a thorough understanding of their ADME profile is non-negotiable. By employing the robust experimental protocols detailed in this guide and carefully analyzing the resulting data, researchers can make informed decisions to select and optimize candidates with a higher probability of clinical success. The interplay between chemical structure and pharmacokinetic behavior is complex, but a systematic and data-driven approach, as outlined here, provides a clear path forward in the development of safe and effective medicines.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 8. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 21. bioivt.com [bioivt.com]
- 22. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Molecular Docking for Pyrrolo[2,3-d]pyrimidine Inhibitors
Introduction
In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors. Its unique geometry and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective therapeutics. Molecular docking is an indispensable computational tool used to predict how these inhibitors bind to their target proteins, enabling rapid virtual screening and hypothesis-driven lead optimization.[1][2]
However, the predictive power of molecular docking is not absolute. The underlying algorithms and scoring functions are approximations of complex biological reality.[3] Blindly trusting a high docking score without rigorous validation is a perilous path, often leading to wasted resources on false positives. This guide provides a comprehensive, multi-tiered framework for validating molecular docking studies of pyrrolo[2,3-d]pyrimidine inhibitors, ensuring that computational predictions are robust, reliable, and translate into experimentally verifiable results.
The Validation Imperative: Beyond the Docking Score
Molecular docking is best understood not as a perfect predictor, but as a statistical filter designed to enrich a compound library with potential binders.[1] Its primary limitations stem from two key areas: the sampling algorithm, which explores the possible conformations (poses) of the ligand, and the scoring function, which ranks these poses.[2] Inaccuracies in scoring functions and the common treatment of the protein receptor as a rigid entity can lead to predictions that do not correlate with experimental binding affinities.[3] Therefore, a systematic validation protocol is not just good practice; it is a fundamental requirement for credible structure-based drug design.
A robust validation workflow should be a self-validating system, with each stage designed to challenge the predictions of the last. This guide structures the validation process into a logical, three-tiered hierarchy.
Caption: A multi-tiered workflow for docking validation.
Tier 1: Foundational Computational Validation
This initial tier focuses on ensuring the chosen docking protocol and scoring function are appropriate for the specific protein-ligand system. These steps are computationally inexpensive and serve as the critical first checkpoint.
Protocol 1: Re-docking (Self-Docking)
-
Expert Rationale: Before attempting to predict the binding of new molecules, you must first demonstrate that your docking protocol can reproduce a known, experimentally verified binding pose. This is the most fundamental test of the system's validity.[4][5] If a protocol cannot replicate the co-crystallized pose of a known inhibitor, it cannot be trusted to predict the pose of a novel one.
-
Step-by-Step Methodology:
-
Source a Structure: Obtain a high-quality X-ray crystal structure of your target protein in complex with a pyrrolo[2,3-d]pyrimidine ligand (or a close analog) from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, repairing any missing side chains, and assigning appropriate protonation states and partial charges.
-
Ligand Extraction: Extract the co-crystallized ligand from the binding site and save it separately.
-
Re-docking Execution: Re-dock the extracted ligand back into the prepared protein's binding pocket using your chosen docking software (e.g., AutoDock, Glide, GOLD).[4][6]
-
RMSD Calculation: Superimpose the top-ranked docked pose onto the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand.
-
-
Data Interpretation: The RMSD value quantifies the accuracy of the re-docking.
| RMSD Value (Å) | Interpretation | Action |
| < 2.0 Å | Excellent: The protocol successfully reproduces the experimental binding mode.[4][5] | Proceed with the validated protocol. |
| 2.0 - 3.0 Å | Acceptable Deviation: The pose deviates but may retain key binding interactions.[4] | Investigate further; may be acceptable depending on the system. |
| > 3.0 Å | Failure: The protocol is unable to reproduce the known binding mode. | Do not proceed. Re-evaluate docking parameters, scoring functions, or software. |
Protocol 2: Decoy Set Enrichment Analysis
-
Expert Rationale: A good docking protocol must not only identify correct poses but also distinguish true binders (actives) from molecules that are unlikely to bind (decoys). This protocol tests the scoring function's ability to prioritize known inhibitors over a background of chemically similar but inactive compounds, which is essential for virtual screening.[5]
-
Step-by-Step Methodology:
-
Compile Actives: Gather a set of known pyrrolo[2,3-d]pyrimidine inhibitors for your target.
-
Generate Decoys: Obtain or generate a "decoy" set—molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, making them unlikely to bind.
-
Create Database: Combine the active and decoy compounds into a single library.
-
Virtual Screening: Dock the entire library against the target protein using the protocol validated in the re-docking step.
-
Rank and Analyze: Rank all compounds by their docking score. Calculate the enrichment factor (EF) and plot a Receiver Operating Characteristic (ROC) curve to visualize performance.
-
-
Data Interpretation: Enrichment Factor (EF) measures how much better the model is at identifying actives compared to random selection.
| Metric | Description | Strong Performance Indicator |
| EF at 1% | The concentration of active compounds found in the top 1% of the ranked list. | A high value (e.g., >10) indicates the model effectively prioritizes actives. |
| ROC AUC | The Area Under the ROC Curve. A value of 1.0 is a perfect classifier; 0.5 is random. | An AUC > 0.7 is generally considered a useful model. |
Tier 2: Advanced Computational Refinement
Candidates that pass Tier 1 checks are subjected to more computationally intensive methods that account for system dynamics and provide more accurate energy estimations.
Protocol 3: Molecular Dynamics (MD) Simulation
-
Expert Rationale: Molecular docking provides a static, rigid-receptor snapshot.[3] MD simulations introduce explicit solvent, temperature, and pressure, allowing both the protein and the ligand to move and adapt. This crucial step validates the stability of the predicted binding pose. A high-scoring pose that is unstable over time is likely a false positive.[4][7]
-
Step-by-Step Methodology:
-
System Preparation: Take the highest-ranked protein-ligand complex from docking.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).[6]
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.
-
Production Run: Run the MD simulation for a sufficient duration (e.g., 50-200 ns) to observe the system's behavior.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, focusing on the ligand's RMSD relative to the starting pose and the persistence of key interactions like hydrogen bonds.
-
Caption: Workflow for MD simulation-based pose validation.
Protocol 4: Binding Free Energy Calculation (MM/PBSA)
-
Expert Rationale: Docking scores are often poor predictors of actual binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate, albeit computationally more expensive, way to estimate the free energy of binding.[8] This allows for a more reliable re-ranking of top candidates before committing to synthesis and experimental testing.
-
Step-by-Step Methodology:
-
Use MD Trajectory: Select a series of snapshots (frames) from the stable portion of the MD trajectory generated in the previous step.
-
Calculate Energy Components: For each snapshot, calculate the free energy components for the complex, the protein, and the ligand individually. This includes molecular mechanics energies, polar solvation energies (from the Poisson-Boltzmann equation), and nonpolar solvation energies.
-
Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the individual protein and ligand from the free energy of the complex.
-
Average and Compare: Average the ΔG_bind values across the snapshots to get a final estimate. Compare these values across different inhibitors to prioritize the most promising candidates.
-
Tier 3: Definitive Experimental Confirmation
Computational predictions, no matter how rigorously validated, remain hypotheses until they are confirmed by empirical data.[9][10] This final tier involves in vitro and structural biology experiments that serve as the ultimate arbiters of the docking model's success.
Comparative Guide to Experimental Validation Methods
| Method | Information Gained | Throughput | Rationale |
| In Vitro Enzymatic Assay | Functional Activity (IC50): Confirms the compound inhibits the target's biochemical function.[11][12] | High | The first and most direct test of biological relevance. Does the predicted inhibitor actually work? |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (Kd, kon, koff): Confirms direct binding and quantifies affinity and kinetics. | Medium | Provides definitive proof of a physical interaction between the compound and the target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding Thermodynamics (Kd, ΔH, ΔS): Directly measures the heat released or absorbed during binding. | Low | Considered the "gold standard" for measuring binding affinity and thermodynamic drivers of the interaction. |
| X-ray Crystallography | High-Resolution 3D Structure: Provides the definitive, experimental binding mode of the inhibitor.[4] | Very Low | The ultimate validation. Directly compares the computationally predicted pose with experimental reality. |
Conclusion
The validation of molecular docking studies for pyrrolo[2,3-d]pyrimidine inhibitors is a multi-faceted process that demands scientific rigor and a layered approach. By moving systematically from foundational computational checks like re-docking to advanced refinements with molecular dynamics and finally to definitive experimental confirmation, researchers can build a strong, evidence-based case for their computational models. This tiered strategy minimizes the risk of pursuing false positives, maximizes the efficient use of resources, and ultimately increases the probability of translating a promising virtual hit into a tangible therapeutic candidate. Adhering to this framework ensures that computational predictions are not the endpoint, but rather a robust and reliable starting point for successful drug discovery.
References
- 1. scientistlive.com [scientistlive.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations to create specialized protocols for running effective virtual screening campaigns on the autoimmune disorder and SARS-CoV-2 main protease [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 163622-50-2), a key synthetic intermediate in the development of kinase inhibitors.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each procedural step is explained to empower researchers with a deep understanding of the safety framework.
Hazard Identification and Immediate Safety Assessment
Before handling or disposing of this compound, a thorough understanding of its hazards is paramount. This compound is not a benign substance; it is classified as hazardous and must be treated with appropriate caution.[3][4]
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.
| Hazard Class | GHS Code | Hazard Statement | Causality for Precaution |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] | Ingestion can lead to acute health effects. Do not eat, drink, or smoke in the handling area.[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] | Direct contact can cause inflammation and irritation. Chemical-resistant gloves are mandatory. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] | Accidental eye exposure can cause significant damage. Safety goggles or a face shield are essential. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] | Inhalation of the powder can irritate the respiratory tract. Handle only in a well-ventilated area or chemical fume hood. |
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile or other chemical-resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][4]
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing or significant dust generation.[1][6]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[4]
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is routed to the correct disposal stream. Do not dispose of this chemical down the drain, as iodinated compounds can harm aquatic life and disrupt wastewater treatment processes.[4][7]
Step-by-Step Segregation and Containment:
-
Identify Waste Streams: Create separate, clearly labeled waste containers for the following categories:
-
Solid Waste: This includes unused or expired pure this compound, as well as grossly contaminated items like weighing papers, spatulas, and disposable lab coats.
-
Contaminated Labware: This stream is for lightly contaminated items such as gloves, pipette tips, and paper towels used for minor cleanup.
-
Liquid Waste: Any solutions containing dissolved this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Select Appropriate Containers:
-
Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, that are in good condition with secure, leak-proof lids.
-
Ensure the container size is appropriate for the amount of waste to be generated, minimizing headspace.
-
-
Label Containers Correctly:
-
Before adding any waste, label the container clearly with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the first waste was added.
-
-
-
Store Waste Securely:
-
Keep waste containers sealed at all times, except when adding waste.
-
Store the containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic and incompatible materials.[8]
-
Spill Management Procedures
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Protocol for Small Spills (Solid Powder):
-
Secure the Area: Evacuate non-essential personnel and restrict access to the spill area. Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Prevent Aerosolization: Gently cover the spill with a damp paper towel or a specialized spill absorbent pad. This is a critical step to avoid making the powder airborne, which presents a respiratory hazard (H335).
-
Clean the Spill: Carefully wipe the area from the outside in, placing all contaminated materials into a designated hazardous waste bag or container.
-
Decontaminate the Surface: Clean the spill area thoroughly with soap and water, followed by a rinse.[1] Place all cleaning materials into the hazardous waste container.
-
Dispose of Waste: Seal the waste container, label it appropriately as spill debris, and manage it according to the protocol in Section 2.
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.[1]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound follows a logical progression from identification to final removal by a certified professional. This workflow ensures that every step is conducted safely and in compliance with regulations.
Caption: Disposal workflow for this compound.
Final Disposal Logistics
The final step in the lifecycle of this chemical waste is its removal and disposal by qualified professionals. Laboratory personnel are responsible for preparing the waste for pickup, but should never attempt to transport or dispose of it themselves.
-
Professional Disposal Required: All waste containing this compound must be disposed of through your institution's EHS department or a contracted licensed professional waste disposal service.[7][8][9]
-
Regulatory Compliance: Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Your EHS office is the primary resource for navigating these requirements.
-
Documentation: Accurately complete all required waste manifests or pickup request forms provided by your EHS department. This documentation is a legal requirement and tracks the waste from your laboratory to its final destination.
By adhering to this comprehensive guide, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. This compound, 1G | Labscoop [labscoop.com]
- 2. This compound | 163622-50-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet [chemicalbook.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
A Researcher's Guide to the Safe Handling of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
As a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in drug discovery and development.[1] Its structure, featuring a halogenated pyrrolopyrimidine core, necessitates a robust understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its potential hazards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is classified with several key hazards that dictate the required safety protocols.[2] Understanding these hazards is the first step in mitigating risk.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact with the skin can cause inflammation, redness, and discomfort.[3]
-
H319: Causes serious eye irritation: Exposure to the eyes can result in significant and potentially damaging irritation.[3]
-
H335: May cause respiratory irritation: Inhalation of the powder can irritate the respiratory tract.[2]
Given its role as a synthetic intermediate for biologically active molecules, it is also prudent to handle it as a potentially cytotoxic or pharmacologically active compound, warranting measures to minimize any possible exposure.[4] The main routes of exposure are inhalation of dust, absorption through the skin, and ingestion.[5]
Table 1: GHS Hazard Summary
| Hazard Code | Hazard Statement | Classifications | Pictogram |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound.[6] The selection of appropriate PPE is directly informed by the identified hazards. The universal precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our foundation.[3][7]
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale & Best Practices |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including solvents that may be used with this compound.[8] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. Check gloves for any signs of degradation or punctures before use. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[9] |
| Body | Laboratory coat and/or chemical-resistant apron | A fully buttoned lab coat provides a barrier against accidental spills.[8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound should be performed within a chemical fume hood to minimize the risk of inhaling dust particles.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10] |
Operational Plan: From Receipt to Reaction
A systematic, step-by-step approach ensures that safety is integrated into every stage of the experimental workflow.
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (163622-50-2), and appropriate hazard pictograms.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] Keep the container tightly closed.
This phase presents the highest risk of aerosolization and inhalation.
-
Prepare Workspace: Conduct all manipulations within a certified chemical fume hood. Cover the work surface with a disposable plastic-backed absorbent pad to contain any potential spills.
-
Don PPE: Wear the full PPE ensemble as detailed in Table 2.
-
Weighing: Use a dedicated weigh boat or paper. Tare the balance with the empty container. Carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust.
-
Clean-up: After weighing, gently tap any residual powder from the spatula into the weigh boat. Use a damp cloth or a specialized laboratory wipe to clean the spatula and the balance. Dispose of the wipe as hazardous waste.
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfers: When transferring the solution, use appropriate tools like pipettes or syringes to minimize the risk of spills.
-
Reaction Monitoring: All reactions should be conducted within the fume hood.
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is essential for a swift and safe response.
The immediate actions taken after a spill are critical to minimizing exposure and contamination.
Caption: Workflow for managing a chemical spill.
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated materials, including gloves, weigh paper, absorbent pads, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of halogenated organic and potentially cytotoxic waste. Consult with your Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of critical research.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C6H5IN4 | CID 9856490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 1G | Labscoop [labscoop.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet [chemicalbook.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. cms9files.revize.com [cms9files.revize.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
